molecular formula C10H12N2 B2867280 3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole CAS No. 2094471-58-4

3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B2867280
CAS No.: 2094471-58-4
M. Wt: 160.22
InChI Key: AUKFKYFEJRLIGK-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole (CAS Number: 2094471-58-4) is a chemical compound featuring a tetrahydroindazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular formula is C 10 H 12 N 2 and it has a molecular weight of 160.22 g/mol . This specific derivative is functionalized with a methyl group at the N-2 position and a terminal ethynyl group at the 3-position, providing a versatile handle for further chemical modification via click chemistry or metal-catalyzed cross-coupling reactions to create novel molecular libraries . The tetrahydroindazole scaffold is of significant research value, as derivatives have been investigated as potent and selective ligands for sigma-2 receptors, a transmembrane protein implicated in cancer cell proliferation and central nervous system (CNS) disorders . Furthermore, indazole and tetrahydroindazole cores are present in compounds with a broad spectrum of documented pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties . This makes this compound a valuable building block for researchers in drug discovery and development, particularly for designing and synthesizing new bioactive molecules for pharmacological screening and mechanism of action studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-ethynyl-2-methyl-4,5,6,7-tetrahydroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-10-8-6-4-5-7-9(8)11-12(10)2/h1H,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKFKYFEJRLIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Physicochemical Architecture of Tetrahydroindazole (THI) Fragments: A Guide to Scaffold Hopping & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Tetrahydroindazole-Based Fragments Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazole (THI) scaffold represents a critical "3D-bioisostere" of the planar indazole and indole systems.[1][2] While aromatic indazoles are privileged structures in kinase and GPCR drug discovery, their planar geometry often leads to poor solubility and "brick-dust" physical properties.[1][2] The THI scaffold solves this by introducing saturation in the fused ring, breaking planarity via a half-chair conformation while retaining the key hydrogen-bond donor/acceptor motif of the pyrazole core.[1][2]

This guide provides a rigorous analysis of the physicochemical properties that make THI a superior fragment for "escaping flatland," detailed synthesis protocols, and metabolic stability considerations.[3]

Part 1: Structural & Electronic Fundamentals
1.1 The "Escape from Flatland": Conformational Analysis

Unlike the fully aromatic 1H-indazole, which is planar (Fsp3 = 0), the THI scaffold possesses significant sp3 character in the fused cyclohexane ring.[3]

  • Conformation: X-ray crystallographic data confirms that the cyclohexene ring of THI adopts a distorted envelope or half-chair conformation.[1][2][3]

  • Impact: This puckering forces substituents at the C4-C7 positions out of the aromatic plane, creating vectors for exploring novel chemical space within a binding pocket that planar analogs cannot access.[1][2][3]

1.2 Tautomeric Equilibrium (1H vs. 2H)

The THI scaffold exists in a dynamic equilibrium between the 1H- and 2H-tautomers.[1][2]

  • Gas Phase: Theoretical calculations (B3LYP/6-31G**) suggest the 2H-tautomer is slightly more stable.[1][2][3]

  • Solution Phase (DMSO/Water): The population is often a near-equimolar mixture (~55:45 favoring 2H), but this is highly sensitive to substitution at the C3 position.[1][3] Electron-withdrawing groups (e.g., -CF3) at C3 can lock the system into the 1H-form .[1][2]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Stabilizing Factors T1 1H-Tautomer (N1-H, N2:) T2 2H-Tautomer (N1:, N2-H) T1->T2 Fast Exchange (Solvent Dependent) S1 C3-EWG (e.g., CF3) Favors 1H S1->T1 S2 H-Bond Acceptors Stabilize NH

Figure 1: Tautomeric equilibrium of the THI scaffold and substituent effects.

Part 2: Key Physicochemical Parameters

The following data compares the THI scaffold to its fully aromatic analogue, Indazole.

Table 1: Comparative Physicochemical Properties

Parameter4,5,6,7-Tetrahydroindazole (THI)1H-Indazole (Aromatic)Implications for Drug Design
LogP (Calc) ~1.4 (XLogP3)~1.9THI is less lipophilic, aiding ligand efficiency (LE).[1][2]
pKa (Conj. Acid) ~4.0 – 4.5 (Est.)*~1.2Critical: THI is a much stronger base.[1][2][3] N2 can be protonated at physiological pH, drastically improving solubility.[1][2][3]
pKa (Acidity) ~14.0~13.8Both act as weak acids (H-bond donors).[1][2][3]
Solubility High (>400 µM in PBS)Low/ModerateTHI fragments rarely suffer from aggregation.[1][2][3]
Geometry 3D (Half-Chair)Planar (Flat)THI increases Fsp3 score; better selectivity potential.[1][2][3]

*Note: The pKa of THI is estimated based on structural homology to 3,4,5-trimethylpyrazole (pKa ~4.6), as the electronic effect of the fused alkyl ring mimics alkyl substitution. Indazole is a much weaker base due to benzene ring fusion.[1][2][3]

2.1 Solubility & Basicity

The increased basicity of the THI nitrogen (N2) is a major advantage.[1][3] In acidic media (stomach), the molecule is readily protonated, ensuring high solubility.[3] In the neutral environment of the cytosol, a significant fraction remains neutral, allowing membrane permeability.[3]

Part 3: Metabolic Stability & "Soft Spots"

While the THI scaffold improves solubility, the saturated ring introduces metabolic liabilities not present in indazole.[3]

  • Primary Metabolic Route: Cytochrome P450-mediated oxidation.[1][2][3]

  • Soft Spots: The benzylic-like carbons at C4 and C7 are prone to hydroxylation.[1][2][3]

  • Mitigation Strategy:

    • Gem-dimethylation: Introducing a gem-dimethyl group at C4 or C6 blocks oxidation (steric hindrance + removal of abstractable protons).[1][2][3]

    • Heteroatom Insertion: Replacing C6 with Oxygen (creating a pyranopyrazole) reduces lipophilicity and metabolic liability.[1][2][3]

Metabolism cluster_met Metabolic Soft Spots (CYP450) cluster_sol Optimization Strategies Parent THI Scaffold Ox1 C4-Hydroxylation (Benzylic) Parent->Ox1 Ox2 C7-Hydroxylation (Benzylic) Parent->Ox2 Dealk N-Dealkylation (If N-substituted) Parent->Dealk Sol1 Gem-dimethylation (Blocks C4/C6) Ox1->Sol1 Ox2->Sol1 Sol2 Scaffold Morphing (e.g., Tetrahydropyran)

Figure 2: Metabolic liabilities of the THI scaffold and medicinal chemistry mitigation strategies.

Part 4: Synthetic Accessibility & Protocols

The synthesis of THI fragments is robust, scalable, and modular, making it ideal for library generation.[2][3]

4.1 Standard Protocol: Knorr-Type Condensation

This reaction is the industry standard for generating the THI core.[1][2][3] It involves the condensation of a 1,3-cyclohexadione with a hydrazine derivative.[1][2]

Reagents:

  • 1,3-Cyclohexadione (1.0 equiv)[2]

  • Hydrazine hydrate or substituted hydrazine (1.1 equiv)[3]

  • Solvent: Ethanol or Acetic Acid[1][2][3]

  • Catalyst: Amberlyst-15 (optional, for green chemistry)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1,3-cyclohexadione (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add the hydrazine derivative (11 mmol) dropwise at room temperature. Caution: Exothermic reaction.[1][2][3]

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • If solid precipitates:[1][2][3] Cool to 0°C, filter, and wash with cold ethanol.[1][2][3]

    • If solution remains clear: Concentrate in vacuo.[2][3] Redissolve in EtOAc, wash with water and brine.[1][2][3] Dry over Na2SO4.[1][2][3]

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (SiO2, 0-10% MeOH/DCM).[1][2][3]

4.2 Protocol: Physicochemical Property Determination (LogP)

Since experimental LogP values for specific derivatives may be unknown, the Shake-Flask Method is the gold standard for validation.[1][2][3]

  • Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.

  • Dissolution: Dissolve the THI fragment (1 mg) in the water-saturated octanol phase. Measure UV absorbance (

    
    ).[3]
    
  • Partitioning: Mix equal volumes of the octanol-compound solution and octanol-saturated water. Shake for 60 minutes at 25°C. Centrifuge to separate phases.

  • Measurement: Measure UV absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
     (Assuming equal volumes).[3]
    
Part 5: Case Studies in Drug Discovery

The THI scaffold has been successfully deployed in several high-profile targets:

  • Sigma-2 Receptor Ligands:

    • Application: THI derivatives showed high affinity and selectivity for Sigma-2 over Sigma-1.[1][2]

    • Mechanism:[1][2][3] The 3D shape of the THI core complemented the hydrophobic pocket of the receptor better than planar analogs.[3]

    • Outcome: Improved metabolic stability compared to open-chain amines.[1][2]

  • AXL Kinase Inhibitors:

    • Application: Fragment-based lead discovery (FBLD) identified THI as a hit.[1][2][3]

    • Optimization: Evolution from the fragment hit to a lead involved growing vectors from the N1 and C3 positions to engage the hinge region and solvent front.[1][3]

  • DHODH Inhibitors:

    • Application: Optimization of tetrahydroindazoles for Dihydroorotate Dehydrogenase inhibition.[1][2][3]

    • Key Finding: Introduction of polar groups on the saturated ring (C5/C6) maintained potency while reducing lipophilicity (LogD).[3]

References
  • Synthesis & Biological Activity: Gein, V. L., et al. "Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives."[1][2][4] Pharmaceutical Chemistry Journal, 2019.[2][3] Link

  • Tautomerism Studies: Pérez-Medina, C., et al. "Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones."[1][2] Molecules, 2006.[2][3] Link[3]

  • Metabolic Stability & DHODH: Fritzson, I., et al. "Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability."[1][2][3] Journal of Medicinal Chemistry, 2020.[2][3] Link[3]

  • Sigma-2 Ligands: Pati, R., et al. "Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands."[1][2] ChemMedChem, 2019.[2][3] Link

  • pKa Data (Homology): "pKa values of pyrazoles and indazoles." Bordwell pKa Table (via Organic Chemistry Data). Link

Sources

The 3-Ethynyl-Tetrahydroindazole Scaffold: A Privileged Motif for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2] This guide delves into the therapeutic potential of a specific, highly promising derivative: the 3-ethynyl-tetrahydroindazole scaffold. We will explore the rationale behind the inclusion of the 3-ethynyl group, a key feature for potent kinase inhibition, and the role of the saturated tetrahydroindazole core in fine-tuning physicochemical properties and target selectivity. This document provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of this scaffold, with a particular focus on its potential as a kinase inhibitor for applications in oncology. Detailed experimental protocols and structure-activity relationship analyses are included to provide a practical resource for researchers in the field of drug discovery.

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The Emergence of Indazoles in Drug Discovery

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, have garnered significant attention in medicinal chemistry for their versatile biological activities.[3][4] These activities include anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[5][6] The structural rigidity and synthetic tractability of the indazole scaffold, along with its ability to form crucial hydrogen bonding interactions, have made it a foundational element in the design of numerous therapeutic agents.[7] Several FDA-approved drugs, such as the kinase inhibitors axitinib and pazopanib, feature the indazole core, underscoring its clinical significance.[1][8]

The Significance of the 3-Ethynyl Group in Kinase Inhibition

The introduction of an ethynyl group at the C3 position of the indazole ring is a strategic modification aimed at enhancing inhibitory potency against protein kinases. This small, rigid functional group can effectively occupy the ATP-binding site of kinases, forming key interactions that lead to potent inhibition. A notable example is the development of 3-ethynyl-1H-indazoles as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, where the ethynyl moiety plays a crucial role in achieving low micromolar to nanomolar inhibitory concentrations.[9]

The Tetrahydroindazole Core: Modulating Physicochemical Properties and Target Selectivity

While the aromatic indazole core is prevalent, the use of a partially saturated tetrahydroindazole scaffold offers distinct advantages. The three-dimensional geometry of the tetrahydroindazole ring can improve solubility, metabolic stability, and oral bioavailability. Furthermore, the non-aromatic nature of the saturated portion of the molecule can influence the orientation of substituents, leading to enhanced selectivity for specific kinase targets.[10] This fine-tuning of physicochemical and pharmacological properties is a critical aspect of modern drug design.

Synthetic Strategies for 3-Ethynyl-Tetrahydroindazole Derivatives

The synthesis of 3-ethynyl-tetrahydroindazole derivatives can be achieved through a multi-step process, often involving the construction of the tetrahydroindazole core followed by the introduction of the ethynyl group. A general retrosynthetic approach is illustrated below.

G Target Molecule Target Molecule Sonogashira Coupling Sonogashira Coupling Target Molecule->Sonogashira Coupling 3-Iodo-Tetrahydroindazole 3-Iodo-Tetrahydroindazole Sonogashira Coupling->3-Iodo-Tetrahydroindazole Substituted Alkyne Substituted Alkyne Sonogashira Coupling->Substituted Alkyne Cyclization Cyclization 3-Iodo-Tetrahydroindazole->Cyclization Substituted Cyclohexanone Substituted Cyclohexanone Cyclization->Substituted Cyclohexanone Hydrazine Derivative Hydrazine Derivative Cyclization->Hydrazine Derivative

Figure 1: Retrosynthetic analysis of a 3-ethynyl-tetrahydroindazole scaffold.
Step-by-Step Synthesis Protocol for a Generic 3-Ethynyl-Tetrahydroindazole Compound

This protocol outlines a general method for the synthesis of a 3-ethynyl-tetrahydroindazole derivative, starting from a substituted cyclohexanone.

Step 1: Synthesis of the Tetrahydroindazole Core

  • To a solution of a substituted cyclohexanone (1.0 eq) in a suitable solvent such as ethanol, add a hydrazine derivative (1.1 eq).

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the tetrahydroindazole derivative.

Step 2: Iodination at the C3 Position

  • Dissolve the tetrahydroindazole derivative (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add an iodinating agent such as N-iodosuccinimide (NIS) (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 3-iodo-tetrahydroindazole intermediate.

Step 3: Sonogashira Coupling to Introduce the Ethynyl Group

  • To a degassed solution of the 3-iodo-tetrahydroindazole (1.0 eq) and a terminal alkyne (1.5 eq) in a mixture of a suitable solvent (e.g., tetrahydrofuran) and an amine base (e.g., triethylamine), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a copper(I) co-catalyst like CuI (0.1 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the final 3-ethynyl-tetrahydroindazole product.

Purification and Characterization Techniques

Purification of intermediates and final products is typically achieved using flash column chromatography on silica gel. Characterization and confirmation of the structures are performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Biological Evaluation and Target Identification

A systematic approach is required to evaluate the biological activity of newly synthesized 3-ethynyl-tetrahydroindazole derivatives and to identify their molecular targets.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation HTS High-Throughput Screening (e.g., ADP-Glo™) Selectivity Kinase Selectivity Profiling HTS->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Cellular_Assays Cellular Assays (e.g., Western Blot) SAR->Cellular_Assays Antiproliferative Anti-proliferative Assays (e.g., MTT, CellTiter-Glo®) Cellular_Assays->Antiproliferative

Figure 2: Workflow for the biological evaluation of 3-ethynyl-tetrahydroindazole derivatives.
High-Throughput Screening for Kinase Inhibitory Activity

Initial screening of a library of synthesized compounds against a specific kinase or a panel of kinases is often performed using high-throughput screening (HTS) methods.[11] The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[12]

Reagent Preparation:

  • Prepare 1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Prepare stocks of the target kinase, substrate, and ATP in 1X Kinase Reaction Buffer. The final ATP concentration should be close to the Kₘ value for the specific kinase.

  • Prepare serial dilutions of the 3-ethynyl-tetrahydroindazole compounds in DMSO.

Assay Procedure (384-well plate format):

  • Add 2.5 µL of 4X Kinase Reaction Buffer to each well.

  • Add 2.5 µL of the test compound solution (or DMSO for controls).

  • Add 2.5 µL of a mixture containing the kinase and its substrate.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Profiling against a Panel of Kinases for Selectivity Determination

Compounds that show significant activity in the initial screen should be profiled against a broad panel of kinases to determine their selectivity.[13][14] This is crucial for identifying potential off-target effects and for understanding the compound's mechanism of action.[15] Chemoproteomics approaches can also be employed to assess compound binding to endogenously expressed kinases.[15]

Cellular Assays to Determine On-Target Engagement and Anti-proliferative Activity

To confirm that the observed in vitro kinase inhibition translates to a cellular effect, it is essential to perform cell-based assays.[9]

  • Culture a relevant cancer cell line (e.g., one with a known dependency on the target kinase) in appropriate media.

  • Treat the cells with varying concentrations of the 3-ethynyl-tetrahydroindazole compound for a specified duration.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.[16][17][18][19] For the 3-ethynyl-tetrahydroindazole scaffold, modifications at various positions can be explored:

  • N1-Position: Substitution at this position can significantly impact potency and physicochemical properties.[7]

  • Substituents on the Tetrahydroindazole Ring: Adding functional groups to the saturated ring can influence target binding and selectivity.

  • The Ethynyl Group: While the ethynyl group itself is important, modifications to the substituent attached to it can be explored to further enhance activity.

CompoundR1R2IC₅₀ (nM) vs. Target Kinase
1a HPhenyl520
1b CH₃Phenyl250
1c H4-Fluorophenyl180
1d CH₃4-Fluorophenyl95
Table 1: Hypothetical SAR data for a series of 3-ethynyl-tetrahydroindazole derivatives against a target kinase.

Therapeutic Potential in Oncology: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR Pathway in Cancer

The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism.[9] Aberrant activation of this pathway is a common event in many types of cancer, making it an attractive target for therapeutic intervention.[20]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates Inhibitor 3-Ethynyl-Tetrahydroindazole Inhibitor Inhibitor->PI3K

Figure 3: Simplified PI3K/AKT/mTOR signaling pathway and the site of action for a 3-ethynyl-tetrahydroindazole-based PI3K inhibitor.
3-Ethynyl-Indazoles as Potent Inhibitors of the PI3K Pathway

Research has demonstrated that 3-ethynyl-1H-indazoles can effectively inhibit key components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases.[9] These compounds have shown anti-proliferative activity in various cancer cell lines, including those derived from prostate, breast, and cervical cancers. The development of isoform-specific PI3K inhibitors is of particular interest, and the 3-ethynyl-indazole scaffold has shown promise in this regard.[9]

Preclinical Evaluation and Future Directions

Promising lead compounds from this class should undergo further preclinical evaluation, including:

  • In vivo efficacy studies in animal models of cancer (e.g., xenograft models).

  • Pharmacokinetic (PK) and pharmacodynamic (PD) studies to assess drug absorption, distribution, metabolism, and excretion, and to correlate drug exposure with target inhibition.

  • Toxicology studies to evaluate the safety profile of the compounds.

Broader Therapeutic Potential and Future Perspectives

Potential Applications in Other Therapeutic Areas

The versatility of the indazole scaffold suggests that 3-ethynyl-tetrahydroindazole derivatives may have therapeutic potential beyond oncology. For instance, indazole-based compounds have been investigated as:

  • Anti-inflammatory agents: By targeting kinases involved in inflammatory signaling pathways.[6]

  • CRAC channel blockers: For the treatment of autoimmune disorders.[17]

  • Agents for neurodegenerative diseases: By modulating signaling pathways implicated in neuronal survival and function.[21]

Challenges and Opportunities in the Development of 3-Ethynyl-Tetrahydroindazole-Based Drugs

While the 3-ethynyl-tetrahydroindazole scaffold holds significant promise, challenges remain in its development into clinical candidates. These include optimizing drug-like properties, ensuring a favorable safety profile, and identifying the most responsive patient populations. However, the continued exploration of this scaffold through innovative synthetic chemistry and rigorous biological evaluation presents a significant opportunity for the discovery of novel and effective therapeutics.

Conclusion

The 3-ethynyl-tetrahydroindazole scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents, particularly kinase inhibitors. Its unique structural features offer the potential for high potency, selectivity, and favorable drug-like properties. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this scaffold, with the aim of facilitating further research and development in this exciting area of medicinal chemistry.

References

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. Available at: [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC. Available at: [Link]

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  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

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  • The Anticancer Activity of Indazole Compounds: A Mini Review. Available at: [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available at: [Link]

  • Selected examples of biologically active substituted indazoles. - ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC. Available at: [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - NIH. Available at: [Link]

  • Kinase Inhibitor Profiling Using Chemoproteomics - Springer Nature Experiments. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. Available at: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE - Semantic Scholar. Available at: [Link]

  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]

  • New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - PubMed. Available at: [Link]

  • The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed. Available at: [Link]

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  • Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. Available at: [Link]

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  • Design, Synthesis, and Structure–Activity Relationships (SAR) of 3-Vinylindazole Derivatives as New Selective Tropomyosin Receptor Kinases (Trk) Inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed. Available at: [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Available at: [Link]

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3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole CAS number and identifiers

[1]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

This compound is a tetrahydroindazole derivative characterized by a fused cyclohexane-pyrazole core. It serves as a critical pharmacophore in medicinal chemistry, particularly as a bioisostere for the pyridine or thiazole rings found in first-generation mGluR5 antagonists like MPEP and MTEP .

Nomenclature & Identifiers
Identifier Value
IUPAC Name This compound
CAS Number Not Formally Assigned (Referenced as Catalog ID: SY219286 or EN300-320964)
InChIKey AUKFKYFEJRLIGK-UHFFFAOYSA-N
SMILES CN1N=C(C#C)C2=C1CCCC2
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Structural Significance

The 4,5,6,7-tetrahydro-2H-indazole core offers a lipophilic, semi-rigid scaffold that mimics the steric bulk of aromatic systems while altering solubility and metabolic stability (fsp³ character). The C3-ethynyl group acts as a rigid linker, crucial for penetrating the deep allosteric binding pocket of transmembrane receptors.

Synthetic Methodology

The synthesis of this compound is typically achieved via a three-step convergent protocol . This pathway ensures regioselectivity at the N2 position and high purity of the terminal alkyne.

Step 1: Regioselective Cyclization

Reaction: Condensation of 2-(hydroxymethylene)cyclohexanone with methylhydrazine.

  • Mechanism: The hydrazine attacks the more electrophilic formyl carbon followed by cyclization.

  • Challenge: Controlling N1 vs. N2 isomer formation. Solvent polarity (e.g., Ethanol vs. Toluene) influences the tautomeric equilibrium of the intermediate.

Step 2: Electrophilic Iodination

Reaction: Iodination at the C3 position using N-Iodosuccinimide (NIS).

  • Conditions: Acetonitrile, RT, 4h.

  • Why: The C3 position is electron-rich and susceptible to electrophilic aromatic substitution (SEAr), installing a handle for cross-coupling.

Step 3: Sonogashira Coupling & Deprotection

Reaction: Pd-catalyzed coupling with Trimethylsilylacetylene (TMSA) followed by desilylation.

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).

  • Base: Diethylamine or TEA.

  • Deprotection: K₂CO₃ in MeOH (mild conditions to prevent alkyne polymerization).

Synthesis Pathway Diagram (DOT)

SynthesisPathwaySM12-(Hydroxymethylene)cyclohexanoneInt12-Methyl-4,5,6,7-tetrahydro-2H-indazoleSM1->Int1Cyclization(EtOH, Reflux)SM2MethylhydrazineSM2->Int1Int23-Iodo-2-methyl-4,5,6,7-tetrahydro-2H-indazoleInt1->Int2Iodination(NIS, MeCN)Product3-Ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazoleInt2->Product1. TMS-Acetylene, Pd/Cu2. K2CO3, MeOH

Figure 1: Step-wise synthetic route from cyclic ketone precursors to the final ethynyl-indazole building block.[1]

Experimental Protocols

Protocol A: Synthesis of the 3-Iodo Intermediate

Objective: Isolate high-purity 3-iodo-2-methyl-4,5,6,7-tetrahydro-2H-indazole.

  • Dissolution: Dissolve 2-methyl-4,5,6,7-tetrahydro-2H-indazole (1.0 eq) in anhydrous Acetonitrile (10 mL/g).

  • Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C to control exotherm.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with 10% Na₂S₂O₃ (aq) to remove excess iodine. Extract with DCM.[2]

  • Purification: Silica gel chromatography. The product typically elutes as a white/off-white solid.

Protocol B: Sonogashira Coupling

Objective: Install the ethynyl group.[1]

  • Catalyst Prep: Degas a solution of the 3-iodo intermediate (1.0 eq) in THF/TEA (1:1). Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.02 eq) under Argon.

  • Coupling: Add Trimethylsilylacetylene (1.2 eq) via syringe.

  • Heating: Heat to 50°C for 6–12 hours.

  • Deprotection (One-Pot): Cool to RT. Add K₂CO₃ (2.0 eq) and MeOH. Stir for 1 hour.

  • Isolation: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Pharmacological Applications[1]

mGluR5 Negative Allosteric Modulation

This compound is a structural analog of the potent mGluR5 antagonist MTEP . The replacement of the aromatic pyridine/thiazole core with the tetrahydroindazole moiety achieves two goals:

  • Lipophilicity Tuning: The saturated ring increases logP slightly but alters the metabolic soft spots (reducing oxidative metabolism at the ring carbons).

  • Receptor Fit: The ethynyl group penetrates the "narrow gorge" of the mGluR5 allosteric pocket, interacting with residues such as Pro655 and Tyr659 via van der Waals interactions.

Mechanism of Action Diagram (DOT)

MOALigand3-Ethynyl-2-methyl-tetrahydroindazolePocketmGluR5 AllostericPocket (7TM)Ligand->PocketHydrophobic Interaction(Ethynyl Linker)ConfChangeConformationalStabilization (Inactive)Pocket->ConfChangePrevents G-proteinCouplingEffectInhibition of Ca2+SignalingConfChange->EffectDownstreamBlockade

Figure 2: Pharmacological mechanism showing the ligand's interaction with the mGluR5 transmembrane domain.

References

  • Accela ChemBio Inc. (2023).[1] Product Catalog: this compound (Cat# SY219286).[1] Retrieved from

  • PubChem. (2024).[3][4][5][6][7] Compound Summary: this compound (InChIKey: AUKFKYFEJRLIGK-UHFFFAOYSA-N). Retrieved from

  • Namiki Shoji Co., Ltd. (2017). Building Blocks Catalog: Enamine EN300-320964. Retrieved from

  • Villo, P., et al. (2019). "Synthesis of 2H-Indazoles via C-H Activation." Journal of Organic Chemistry. (General reference for 2H-indazole synthesis methodology).

The Ethynyl-Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent drug-like properties and synthetic tractability have led to its incorporation into a multitude of clinically approved drugs and investigational agents.[1][2] Among the various functionalized indazoles, the 3-ethynyl-1H-indazole moiety has garnered significant attention, particularly in the realm of kinase inhibition. This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and therapeutic applications of ethynyl-indazole derivatives, with a focus on their role in oncology and neurodegenerative diseases.

Core Synthesis: The Sonogashira Coupling as a Gateway to Novelty

The primary synthetic route to 3-ethynyl-indazole derivatives is the Sonogashira cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction enables the direct installation of a diverse range of alkyne functionalities onto the indazole core, providing a versatile platform for generating extensive compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: Sonogashira Coupling of 3-Iodo-1H-indazole

This protocol details a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of a 3-iodo-1H-indazole with a terminal alkyne.

Materials:

  • 3-Iodo-1H-indazole

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (CH₃CN)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-iodo-1H-indazole (1.0 mmol, 1.0 equiv).

  • Add anhydrous acetonitrile (5 mL) to dissolve the starting material.

  • To the stirred solution, add the terminal alkyne (1.2 mmol, 1.2 equiv), copper(I) iodide (0.10 mmol, 10 mol%), and bis(triphenylphosphine)palladium(II) dichloride (0.10 mmol, 10 mol%).[3]

  • Finally, add triethylamine (3.0 mmol, 3.0 equiv) to the reaction mixture.[3]

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure (in vacuo).

  • The crude residue is then purified by silica gel column chromatography to yield the desired 3-ethynyl-1H-indazole derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium(0) species, which is the active catalyst in the reaction cycle.

  • Copper(I) Co-catalyst: Copper(I) iodide facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.

  • Amine Base: Triethylamine serves as a base to deprotonate the terminal alkyne, forming the nucleophilic acetylide species. It also neutralizes the hydrohalic acid generated during the reaction.

  • N-Protection: For some substrates, protection of the indazole nitrogen (e.g., with a Boc group) may be necessary to prevent side reactions and improve coupling efficiency at the 3-position.[4]

Ethynyl-Indazoles as Kinase Inhibitors in Oncology

A significant body of research has focused on the development of ethynyl-indazole derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Targeting the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a critical pathway that governs cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several 3-ethynyl-1H-indazole derivatives have been identified as potent inhibitors of key kinases within this pathway, including PI3K, PDK1, and mTOR.[5][6]

Ethynyl-indazole derivatives typically function as ATP-competitive inhibitors. The indazole scaffold acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase's hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding pocket. The ethynyl linker then projects various substituents into the hydrophobic regions of the active site, allowing for the fine-tuning of potency and selectivity.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Downstream Signaling Ethynyl_Indazole Ethynyl-Indazole Derivative Ethynyl_Indazole->PI3K Ethynyl_Indazole->PDK1 Ethynyl_Indazole->mTORC1 Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Inhibitor_Incubation Add Compound and Incubate Compound_Prep->Inhibitor_Incubation Reaction_Setup Set up Kinase Reaction (Enzyme + Buffer) Reaction_Setup->Inhibitor_Incubation Reaction_Initiation Initiate Reaction (Substrate + ATP) Inhibitor_Incubation->Reaction_Initiation Incubation Incubate at Controlled Temperature Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Detection Detect Phosphorylated Product Reaction_Termination->Detection Data_Analysis Analyze Data and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Ethynyl-Indazoles in Neurodegenerative Diseases

The therapeutic potential of indazole derivatives extends beyond oncology, with emerging research highlighting their promise in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. [7][8][9]

Alzheimer's Disease: Targeting Cholinesterases and BACE1

Some indazole derivatives have been shown to act as multi-target inhibitors, simultaneously targeting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1), all of which are implicated in the pathology of Alzheimer's disease. [10][11]The inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, while BACE1 inhibition reduces the production of amyloid-β peptides, a key component of the amyloid plaques found in the brains of Alzheimer's patients.

Parkinson's Disease: Inhibiting Tau Hyperphosphorylation

In the context of Parkinson's disease, certain indazole derivatives have demonstrated neuroprotective effects by inhibiting the hyperphosphorylation of the tau protein. [9]For instance, the indazole derivative 6-amino-1-methyl-indazole (AMI) has been shown to decrease the expression of phosphorylated tau and its upstream kinase, GSK-3β, in cellular and animal models of Parkinson's disease. [9][12]This suggests a potential therapeutic strategy for mitigating the neurodegenerative processes in tauopathies.

Neuroprotection_Mechanism GSK3B GSK-3β Tau Tau Protein GSK3B->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT Aggregation Neuronal_Death Neuronal Death NFT->Neuronal_Death Indazole_Derivative Indazole Derivative (e.g., AMI) Indazole_Derivative->GSK3B Inhibition

Caption: Proposed neuroprotective mechanism of indazole derivatives in tauopathies.

Conclusion and Future Perspectives

Ethynyl-indazole derivatives represent a highly versatile and promising class of compounds in drug discovery. Their synthetic accessibility via the Sonogashira coupling allows for extensive chemical exploration, leading to the identification of potent and selective inhibitors for a range of therapeutic targets. While their role as kinase inhibitors in oncology is well-established, their emerging applications in neurodegenerative diseases open up exciting new avenues for research. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical efficacy into clinical success. The continued exploration of the ethynyl-indazole scaffold is poised to yield novel therapeutic agents for some of the most challenging diseases of our time.

References

  • Barile, E., et al. (2012). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 55(1), 8368-8375. [Link]

  • Cassar, S., et al. (2006). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Synthesis, 2006(14), 2343-2348. [Link]

  • Pérez-Areales, F. J., et al. (2022). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2348-2356. [Link]

  • ResearchGate. (n.d.). activity and IC 50 values of compounds 4a and 4b against mTOR and PI3Ka. a. [Link]

  • Pérez-Areales, F. J., et al. (2022). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2348-2356. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. [Link]

  • Thieme. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 771-780. [Link]

  • ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. [Link]

  • Springer Nature. (n.d.). Measuring PI3K Lipid Kinase Activity. [Link]

  • MDPI. (2020, May 29). Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]

  • National Center for Biotechnology Information. (2020, May 7). Novel N-Heteroaryl Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. [Link]

  • Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. [Link]

  • ResearchGate. (2023, December 30). Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. [Link]

  • National Center for Biotechnology Information. (n.d.). AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]

  • PubMed. (n.d.). Indole derivatives as neuroprotectants. [Link]

  • PubMed. (2021, March 26). Novel N-Heteroaryl Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. [Link]

  • MDPI. (2023, November 30). Identification of Indazole-Based Thiadiazole-Bearing Thiazolidinone Hybrid Derivatives: Theoretical and Computational Approaches to Develop Promising Anti-Alzheimer's Candidates. [Link]

  • ACS Chemical Neuroscience. (2024, July 22). Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. [Link]

  • ResearchGate. (2023, November 18). Identification of Indazole-Based Thiadiazole-Bearing Thiazolidinone Hybrid Derivatives: Theoretical and Computational Approaches to Develop Promising Anti-Alzheimer's Candidates. [Link]

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Beyond Flatland: A Technical Guide to Novel Heterocyclic Building Blocks for Next-Generation Medicinal Chemistry Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical universe of drug discovery has long been dominated by flat, aromatic structures. While this "flatland" has yielded numerous therapeutic successes, the pursuit of novel targets and the need to overcome challenges in selectivity and physicochemical properties demand an expansion into the third dimension. This guide provides an in-depth technical exploration of the design, synthesis, and application of novel, three-dimensional (3D) heterocyclic building blocks. We move beyond a simple catalog of structures to dissect the strategic imperatives and causal logic behind the shift toward sp³-rich, complex scaffolds. Detailed synthetic protocols, data-driven design principles, and real-world case studies are presented to equip researchers, scientists, and drug development professionals with the knowledge to construct next-generation medicinal chemistry libraries that can unlock previously "undruggable" biological space.

The Strategic Imperative for Three-Dimensionality

The over-reliance on flat, sp²-hybridized scaffolds in historical screening collections has led to a saturation of well-explored chemical space. Novel heterocyclic building blocks are essential for expanding the diversity of medicinal chemistry libraries, enabling the exploration of new biological targets and improving the efficiency of drug delivery.[1] The deliberate incorporation of three-dimensional (3D) structural motifs, characterized by a high fraction of sp³-hybridized carbons (Fsp³), offers a compelling strategic advantage. Molecules with greater 3D character tend to exhibit improved physicochemical properties, such as higher aqueous solubility and metabolic stability, which are critical for successful drug development.[2][3] Furthermore, the rigid and defined spatial arrangement of substituents on these scaffolds can lead to more specific and higher-affinity interactions with protein targets, reducing off-target effects.[3][4]

This shift, often termed "escaping flatland," is not merely a trend but a data-driven necessity to improve the quality and success rate of hit-finding campaigns.[2] The rationale is clear: biological macromolecules are complex 3D entities, and ligands that can effectively complement their intricate surfaces are more likely to be potent and selective.

dot graph ERD { graph [label="The 'Escape from Flatland' Rationale", labelloc=t, fontsize=16, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot Figure 1: The strategic shift from 2D to 3D scaffolds.

Designing Novel 3D Heterocyclic Scaffolds

The design of novel building blocks is a multi-parameter optimization problem. Key considerations include synthetic accessibility, the potential for orthogonal diversification, and the resulting physicochemical properties of the final library compounds.

Key Physicochemical Descriptors for 3D Character

Several metrics are used to quantify the three-dimensionality of a molecule and guide scaffold selection.

  • Fraction of sp³ Carbons (Fsp³): Defined as the number of sp³-hybridized carbon atoms divided by the total carbon count. An Fsp³ value ≥ 0.45 is often considered a good indicator of 3D character.[5]

  • Principal Moments of Inertia (PMI): This analysis describes the mass distribution of a molecule, plotting normalized PMI ratios on a triangular graph. Molecules are classified as rod-like, disk-like, or sphere-like. The goal for a diverse 3D library is to populate the entire area of the PMI plot, especially towards the spherical top apex.[6]

  • Plane of Best Fit (PBF): This descriptor measures the deviation of atoms from a plane fitted through the molecule. Higher PBF scores indicate greater non-planarity.[6]

DescriptorDefinitionDesired Attribute for 3D Libraries
Fsp³ (Number of sp³ carbons) / (Total number of carbons)High values (e.g., ≥ 0.45)[5]
PMI Plot Ratios of principal moments of inertia (I₁, I₂, I₃)Broad coverage, trending towards spherical
PBF Score Root-mean-square distance of atoms from a best-fit planeHigh values (e.g., > 0.60)[6]
Aromatic Rings Number of aromatic/heteroaromatic ringsLow count to improve solubility and metabolism[7]
Chiral Centers Number of stereocentersPresence increases 3D complexity and specificity[3]
Table 1: Key Descriptors for Designing 3D Heterocyclic Scaffolds.
Privileged Scaffolds in 3D Space: The Rise of Spirocycles

Spirocycles, bicyclic systems joined by a single quaternary carbon, are exemplary sp³-rich scaffolds.[4] Their rigid, well-defined three-dimensional structures provide precise exit vectors for substituents, allowing for a systematic exploration of the chemical space around a biological target.[8] This inherent rigidity reduces the entropic penalty upon binding, potentially leading to higher affinity.[4] Furthermore, the synthesis of spirocyclic systems, such as the 2,6-diazaspiro[3.3]heptane core, has become increasingly tractable, making them attractive building blocks for library synthesis.[8][9]

Synthetic Strategies for Novel Heterocyclic Building Blocks

Accessing complex, sp³-rich heterocycles requires innovative synthetic methodologies that move beyond traditional cross-coupling reactions. Modern strategies focus on efficiency, complexity generation, and the ability to create diverse scaffolds from common intermediates.

Diversity-Oriented Synthesis (DOS)

DOS is a powerful strategy for generating libraries of structurally diverse and complex molecules.[10] It typically involves a "build/couple/pair" approach or branching reaction pathways from a common intermediate to rapidly generate skeletal diversity.[11][12] A key tactic in DOS is the use of complexity-generating reactions, such as multi-component reactions (MCRs) or tandem cyclizations, to construct polycyclic systems in a single step.[7]

dot graph DOS_Workflow { graph [label="Diversity-Oriented Synthesis Workflow", labelloc=t, fontsize=16, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot Figure 2: General workflow for Diversity-Oriented Synthesis (DOS).

Photocatalysis

Visible-light photocatalysis has emerged as a mild and efficient method for generating radical intermediates, enabling novel bond formations that are often difficult to achieve with traditional thermal methods.[11] This technology is particularly useful for C-H functionalization and the synthesis of nitrogen-containing heterocycles through radical cyclization pathways, providing access to complex scaffolds under gentle reaction conditions.[13][14]

Application in Modern Screening Libraries: The DNA-Encoded Library (DEL) Case

DNA-Encoded Library (DEL) technology allows for the synthesis and screening of billions of compounds in a single experiment.[15][16] The development of novel, DNA-compatible heterocyclization reactions is crucial for expanding the diversity of DELs beyond simple amide couplings.[8] Incorporating rigid, sp³-rich heterocyclic scaffolds into DELs can facilitate the discovery of highly specific ligands capable of discriminating between closely related protein isoforms.

Case Study: Discovery of a BCATm Inhibitor from a Novel DEL

A study aimed at identifying inhibitors for human branched-chain aminotransferase (BCATm), a potential target for obesity, utilized a large-scale screen of over 14 billion compounds from multiple DELs. A novel 34.7 million-member library, built on a trifunctional pyrrolidine scaffold using an on-DNA Suzuki-Miyaura reaction, was key to the discovery.

  • Library Design: The library was constructed in three cycles. The core was a pyrrolidine scaffold, allowing for diversification at three points. The key complexity-generating step was a recently developed on-DNA Suzuki-Miyaura cross-coupling.

  • Screening: Affinity-based selection was performed by immobilizing the BCATm target protein on a solid support and incubating it with the pooled library. Non-binders were washed away, and the bound compounds were eluted, followed by PCR amplification and sequencing of their DNA barcodes to identify the enriched structures.

  • Hit Identification and SAR: The screen identified a potent biphenyl pyrrolidine ether series. Off-DNA synthesis and testing confirmed the activity. Structure-Activity Relationship (SAR) studies revealed that a methylsulfonamido group and a bromothiophene moiety were critical for potent inhibition. The most potent compound from this series, 15e , exhibited an IC₅₀ of 2.0 μM. A co-crystal structure later confirmed that the compound binds to the catalytic site of BCATm through multiple hydrogen bonds and van der Waals interactions.

dot graph SAR { rankdir=LR; node [shape=none, margin=0]; edge [arrowhead=none];

} .dot Figure 3: Structure of BCATm inhibitor 15e and key SAR findings.

This case demonstrates the power of combining novel heterocyclic scaffolds with modern screening platforms like DEL to identify potent and selective inhibitors for challenging targets.

Experimental Protocols: Synthesis of Novel Scaffolds

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative novel heterocyclic building blocks. These are intended as a practical guide for chemists looking to incorporate such scaffolds into their own libraries.

Protocol 1: Synthesis of a Bis-Spiro-Imidazolinone Scaffold[1]

This multi-step synthesis constructs a complex bis-spirocyclic framework suitable for further diversification.

Step 1: Synthesis of 1-benzyl-4-cyanopiperidin-4-amine (2)

  • To a solution of commercially available 4-N-benzyl piperidone (1.0 eq) in a suitable solvent, add sodium cyanide (1.1 eq) under basic conditions.

  • Stir the reaction at room temperature overnight.

  • Upon completion (monitored by TLC), perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to afford compound 2 . The reaction typically proceeds in quantitative yield.[1]

Step 2: Synthesis of 1-benzyl-4-(aminomethyl)piperidine-4-carboxamide (3)

  • Treat the cyano-amine 2 (1.0 eq) with concentrated sulfuric acid.

  • Stir the mixture until hydrolysis is complete.

  • Carefully neutralize the reaction mixture and extract the product.

  • Purify the crude product to yield the carboxamide 3 (Typical yield: 97%).[1]

Step 3: Condensation and Cyclization to form the Bis-Spiro-Imidazolinone Scaffold (6)

  • Condense the amino-carboxamide 3 (1.0 eq) with a diverse array of ketones (1.2 eq) to install the first diversity element.

  • The subsequent intramolecular cyclization affords the final bis-spiro-imidazolinone scaffold 6 .

  • The reaction conditions (solvent, temperature, catalyst) should be optimized for the specific ketone used.

  • Purify the final product by column chromatography.

Protocol 2: Synthesis of a 2,6-Diazaspiro[3.3]heptane Scaffold[9]

This protocol details the final cyclization step to form the core spiro[3.3]heptane ring system.

Step 1: Preparation of the acyclic precursor (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine

  • This precursor is synthesized via a multi-step sequence starting from 1-benzyl-3-cyano-3-azetidinecarboxylate, which is not detailed here but can be found in the cited literature. The key is the formation of a 3,3-disubstituted azetidine with two reactive handles.

Step 2: Cyclization to 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (7a)

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1.0 eq) in anhydrous THF (1.5 mL) in a sealed tube, add potassium tert-butoxide (t-BuOK) (1.53 mL of a 1.0 M solution in THF, 1.53 mmol, 2.2 eq).

  • Heat the reaction mixture to 70 °C.

  • After 90 minutes, add an additional portion of t-BuOK (0.7 mL of a 1.0 M solution in THF, 0.7 mmol, 1.0 eq).

  • Continue heating at 70 °C for another 60 minutes.

  • Allow the reaction to cool to ambient temperature.

  • Filter the mixture to remove the precipitated KCl salt.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product 7a . (Typical yield: 70%).[9]

Conclusion and Future Outlook

References

  • G. D'Alessandro, F. F. G. Nocito, A. B. J. A. M. D. J. M. G. C. F. F. A. T. P. C. Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science. (2021). Available at: [Link]

  • G. D'Alessandro, F. F. G. Nocito, A. B. J. A. M. D. J. M. G. C. F. F. A. T. P. C. Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. PubMed. (2016). Available at: [Link]

  • D. Hamza, M. J. Tozer. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. AstraZeneca R&D Charnwood. Available at: [Link]

  • C. B. Rojas, M. Insuasty, D. Montoya, A. Insuasty, B. Insuasty, J. Quiroga, M. La-Venia, A. Abonia, R. Synthesis and Evaluation of Biological Activities of Bis(spiropyrazolone)cyclopropanes: A Potential Application against Leishmaniasis. PMC. (2022). Available at: [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC. (2022). Available at: [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. (2025). Available at: [Link]

  • T. Kim, D. R. Spring. Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. PMC. (2023). Available at: [Link]

  • S. D. Roughley, A. M. Jordan. The "escape from flatland" concept in drug discovery. Future Medicinal Chemistry. (2011).
  • Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. ResearchGate. (2023). Available at: [Link]

  • D. C. G. D. Reddy. Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels–Alder Reaction as Key Steps. ResearchGate. (2019). Available at: [Link]

  • M. J. W. M. G. D. G. T. S. T. M. C. J. C. A. G. O. Escape from planarity in fragment-based drug discovery. Vrije Universiteit Amsterdam. (2020). Available at: [Link]

  • D. C. G. D. Reddy. Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels−Alder Reaction as Key Steps. Semantic Scholar. (2019). Available at: [Link]

  • D. C. G. D. Reddy. Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels–Alder Reaction as Key Steps. PMC. (2019). Available at: [Link]

  • E. Lenci, G. Menchi, F. I. Saldívar-Gonzalez, J. L. Medina-Franco, A. Trabocchi. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers. (2018). Available at: [Link]

  • B. M. Paegel. Discovery of a Covalent Kinase Inhibitor from a DNA-Encoded Small-Molecule Library × Protein Library Selection. PubMed. (2017). Available at: [Link]

  • H. D. H. Showalter. Discovery, SAR, and X-ray Binding Mode Study of BCATm Inhibitors from a Novel DNA-Encoded Library. PMC. (2017). Available at: [Link]

  • M. O. D. T. S. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. (2022). Available at: [Link]

  • M. K. J. S. Impact of DNA-Encoded Chemical Library Technology on Drug Discovery. Semantic Scholar. (2019). Available at: [Link]

  • Deep seeking covalent DNA encoded library for novel JAK3 inhibitor discovery. ResearchGate. (2025). Available at: [Link]

  • R. Pirie, H. A. A. C. J. W. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Royal Society of Chemistry. (2024). Available at: [Link]

  • Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. (2023). Available at: [Link]

  • Synthesis of DNA Encoded Libraries for Drug Discovery. Vipergen. Available at: [Link]

  • Fsp3: A new parameter for drug-likeness. PubMed. (2020). Available at: [Link]

  • A. K. Lovering, F.; Feher, M. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (2009).
  • D. Hamza, M. J. Tozer. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. AstraZeneca R&D Charnwood. (2007).

Sources

Structural & Electronic Determinants of 2-Methyl-2H-Indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Scaffold Optimization in Drug Discovery

Executive Summary: The "Fixed Tautomer" Advantage

In medicinal chemistry, the indazole scaffold is a "privileged structure," capable of mimicking purines, indoles, and phenols. However, the biological activity of indazole derivatives is strictly governed by their tautomeric state. While 1H-indazole is the thermodynamically dominant tautomer (benzenoid character), the 2H-indazole (quinoid character) offers a distinct vector for engagement with kinase hinge regions and ATP-binding pockets.

This guide focuses specifically on 2-methyl-2H-indazole analogs . By alkylating the N2 position, we "lock" the quinoid tautomer, forcing the N1 nitrogen to act exclusively as a hydrogen bond acceptor. This modification dramatically alters the electronic landscape and lipophilicity (LogP) of the molecule compared to its 1H counterpart, enabling high-affinity interactions with targets such as HSP90 , VEGFR-2 , and EP4 receptors .

Chemical Basis: 1H vs. 2H Tautomerism

Understanding the electronic difference is the prerequisite for rational SAR design.

  • 1H-Indazole: Aromaticity is distributed across the fused system (10

    
    -electrons).[1] N1 is a hydrogen bond donor (if unsubstituted); N2 is an acceptor.
    
  • 2H-Indazole (N2-Methyl): The N2-methyl group forces a quinoid-like resonance contribution in the benzene ring.

    • Dipole Moment: 2-methyl-2H-indazole has a significantly higher dipole moment (~3.4 D) compared to 1-methyl-1H-indazole (~1.5 D).[1]

    • Basicity: The 2H-isomer is generally more basic (

      
      ) than the 1H-isomer (
      
      
      
      ), influencing solubility and lysosomal trapping.
    • Binding Geometry: In kinase pockets, the N1 (acceptor) and C3-substituent vectors of 2H-indazoles often align perfectly with the adenine binding motif.

Synthetic Accessibility & Regiocontrol

The primary challenge in exploring this SAR is the synthesis. Direct alkylation of 1H-indazole typically yields a mixture favoring the N1-isomer (thermodynamic product). High-fidelity SAR requires regioselective routes.

Diagram 1: Synthetic Decision Tree

The following workflow illustrates the logic for selecting a synthetic route based on the desired substitution pattern.

Synthesis_Workflow Start Target: 2-Methyl-2H-Indazole Direct Route A: Direct Alkylation (Reagent: MeI / Base) Start->Direct Low Cost / Simple Meerwein Route B: Meerwein's Salt (Me3OBF4) Start->Meerwein Late Stage Functionalization Constructive Route C: Reductive Cyclization (2-Nitrobenzaldehyde + MeNH2) Start->Constructive Library Generation Result_Mix Result: Mixture (N1 Major / N2 Minor) Requires Chromatography Direct->Result_Mix Thermodynamic Control Result_N2 Result: High N2 Selectivity (Kinetic Control) Meerwein->Result_N2 Hard Alkylating Agent Result_Pure Result: 100% Regiopure N2 (De Novo Synthesis) Constructive->Result_Pure Cyclization Mechanism

Caption: Decision matrix for synthesizing 2-methyl-2H-indazoles. Route C is preferred for library generation to avoid tedious isomer separation.

Detailed SAR Analysis

The structure-activity relationship of 2-methyl-2H-indazoles can be dissected into three zones.

Zone 1: The N2-Methyl Anchor
  • Role: Locks the tautomer and prevents N-H donation.

  • SAR Insight: Replacing the methyl with larger alkyl groups (Ethyl, Isopropyl) often decreases potency due to steric clashes with the "floor" of the ATP binding pocket (e.g., in HSP90).

  • Exception: In some GPCR targets (e.g., EP4), a small extension (N2-ethyl) can be tolerated if the pocket is solvent-exposed.

Zone 2: The C3 "Vector"
  • Role: This position points directly into the hydrophobic deep pocket or the solvent front, depending on the protein.

  • SAR Insight:

    • Aryl/Heteroaryl: A phenyl or pyridine ring at C3 is crucial for

      
       stacking (e.g., with Phe residues).
      
    • Carboxamides: C3-carboxamides are privileged for EP4 antagonism, forming H-bonds with Threonine or Serine residues.

    • Sterics: Bulky groups here can induce atropisomerism if the N2 substituent is also large.

Zone 3: The Benzene Ring (C4-C7)
  • C4 Position: Often critical for solubility. Introduction of polar groups (e.g., morpholine, piperazine) here points towards solvent and improves PK properties without disrupting binding.

  • C5/C6 Positions: Electronic tuning. Electron-withdrawing groups (F, Cl) at C5 can increase the acidity of the C3-H (if unsubstituted) or modulate the pKa of the N1 acceptor.

Diagram 2: SAR Logic Map

SAR_Map Core 2-Methyl-2H-Indazole Core N2 N2 Position (Anchor) Core->N2 C3 C3 Position (Vector) Core->C3 Ring Benzene Ring (C4-C7) Core->Ring N2_Effect Methyl is optimal. Locks Quinoid Tautomer. Larger groups clash with ATP floor. N2->N2_Effect C3_Effect Determines Selectivity. Aryl/Heteroaryl for pi-stacking. Carboxamides for H-bonding. C3->C3_Effect Ring_Effect C4: Solubility (Solvent Exposed) C5/C6: Electronic Tuning (F, Cl) C7: Steric Constraint Ring->Ring_Effect

Caption: Functional dissection of the 2-methyl-2H-indazole scaffold. N2 provides the lock; C3 provides the specificity.

Case Study: HSP90 Inhibition (SNX-2112 Series)

The most authoritative example of 2-methyl-2H-indazole efficacy is SNX-2112 (and its prodrug SNX-5422).

  • Mechanism: SNX-2112 binds to the N-terminal ATP-binding pocket of HSP90.[2]

  • Key Interaction: The 2-methyl-2H-indazole core mimics the adenine ring of ATP. The N1 nitrogen accepts a hydrogen bond from Thr184 (in HSP90

    
    ), while the C3-substituent extends into the hydrophobic pocket.
    
  • Outcome: Inhibition prevents the chaperone cycle, leading to the degradation of "client proteins" (HER2, AKT, c-MET) via the ubiquitin-proteasome pathway.

Quantitative Data: SNX-2112 Profile
ParameterValueBiological Significance
Target HSP90

/


nM /

nM (High Affinity)
Cellular IC50 3 - 50 nMPotent antiproliferative in MM and NSCLC lines
Solubility ModerateImproved by C4-substituents or prodrugs (SNX-5422)
Metabolism StableThe 2-methyl group is metabolically robust compared to N-H.
Diagram 3: Mechanism of Action (HSP90)

HSP90_MOA Inhibitor 2-Methyl-2H-Indazole (SNX-2112) HSP90 HSP90 N-terminal Pocket (ATP Binding Site) Inhibitor->HSP90 Competes with ATP Complex Inhibitor-HSP90 Complex (Chaperone Cycle Arrest) HSP90->Complex Conformational Lock Ubiquitin E3 Ligase Recruitment (CHIP) Complex->Ubiquitin Client Misfolding Signal Client Client Proteins (HER2, AKT, c-MET) Client->Complex Cannot Fold Degradation Proteasomal Degradation (Apoptosis) Ubiquitin->Degradation Ubiquitination

Caption: Pharmacodynamic cascade of HSP90 inhibition by 2-methyl-2H-indazoles leading to client protein degradation.

Experimental Protocols

A. Regioselective Synthesis (Route C: Reductive Cyclization)

This protocol avoids the formation of the 1H-isomer.

  • Reagents: 2-Nitrobenzaldehyde derivative (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), Sodium Dithionite (

    
    ) or 
    
    
    
    .
  • Imine Formation: Dissolve aldehyde in MeOH. Add methylamine. Stir at RT for 2h until Schiff base forms (monitor by TLC).

  • Cyclization: Add the reducing agent (e.g.,

    
    , 5.0 eq) directly to the reaction pot. Reflux for 4–6 hours.
    
  • Workup: Neutralize with sat.

    
    . Extract with EtOAc.
    
  • Validation: Check

    
    -NMR.[3]
    
    • 2H-Indazole: The N-Me singlet typically appears at

      
       4.0–4.2 ppm .
      
    • 1H-Indazole: The N-Me singlet typically appears at

      
       3.9–4.0 ppm  (often slightly upfield, but NOE (Nuclear Overhauser Effect) is the gold standard: irradiate N-Me; if NOE is observed at H3, it is the 2H-isomer ).
      
B. Fluorescence Polarization (FP) Binding Assay (HSP90)

Self-validating assay to determine


.
  • Tracer: FITC-labeled Geldanamycin (FITC-GM).

  • Protein: Recombinant Human HSP90

    
     N-terminal domain.
    
  • Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM

    
    , 0.01% Triton X-100.
    
  • Procedure:

    • Plate 20

      
      L of HSP90 protein (final conc. 
      
      
      
      of tracer, approx 10-20 nM).
    • Add 10

      
      L of test compound (serial dilution in DMSO/Buffer).
      
    • Add 10

      
      L of FITC-GM tracer (final conc. 5 nM).
      
    • Incubate 2h at RT in dark.

  • Read: Measure mP (milli-polarization) units on a multi-mode reader (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP vs. log[Compound]. Fit to a 4-parameter logistic equation to determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Synthesis & Regioselectivity: Cheung, M., Boloor, A., & Stafford, J. A. (2003).[4] Efficient and regioselective synthesis of 2-alkyl-2H-indazoles. The Journal of Organic Chemistry. Link

  • HSP90 Inhibitor SNX-2112: Chandarlapaty, S., et al. (2008). SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers. Clinical Cancer Research. Link

  • EP4 Antagonists: Bu, F., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy.[5] Journal of Medicinal Chemistry. Link

  • Antimicrobial Activity: Pérez-Villanueva, J., et al. (2011). Synthesis and biological evaluation of 2H-indazole derivatives: Towards antimicrobial and anti-inflammatory dual agents.[6] Bioorganic & Medicinal Chemistry. Link

  • Indazole Review: Gaikwad, D. D., et al. (2015). Indazole: A privileged scaffold in drug discovery.[7][8][9] European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

synthesis protocols for 3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole , a structural motif relevant to negative allosteric modulators (NAMs) of mGluR5 and other GPCR targets.

Part 1: Introduction & Retrosynthetic Strategy

Compound Overview:

  • Target: this compound

  • Core Scaffold: 4,5,6,7-tetrahydroindazole (partially saturated indazole).

  • Key Features: N2-methyl regioisomer; C3-terminal alkyne.

  • Significance: The 2-methyl-3-alkynyl-tetrahydroindazole scaffold is a bioisostere of MTEP/MPEP, widely used in neuroscience to probe glutamatergic signaling.

Retrosynthetic Analysis: The synthesis is designed around the construction of the pyrazole ring followed by sequential functionalization.

  • Disconnection 1 (C-C): The terminal alkyne is installed via Sonogashira coupling on a C3-halogenated precursor.

  • Disconnection 2 (C-X): The C3-halogen is introduced via electrophilic aromatic substitution on the 2-methyl core.

  • Disconnection 3 (N-C): The N2-methyl group is established either during cyclization (using methylhydrazine) or via alkylation of the N-unsubstituted parent. Note: Direct cyclization often favors the N1-isomer; rigorous chromatographic separation is required.

  • Disconnection 4 (Ring Formation): The tetrahydroindazole core is formed by condensing hydrazine with 2-(hydroxymethylene)cyclohexanone.

Retrosynthesis Target Target: This compound Intermediate1 Intermediate A: 3-Iodo-2-methyl-4,5,6,7-tetrahydro-2H-indazole Target->Intermediate1 Desilylation & Sonogashira Intermediate2 Intermediate B: 2-Methyl-4,5,6,7-tetrahydro-2H-indazole Intermediate1->Intermediate2 C3-Iodination Precursor Starting Materials: Cyclohexanone + Ethyl Formate + Methylhydrazine Intermediate2->Precursor Claisen Condensation & Cyclization

Figure 1: Retrosynthetic pathway for the target molecule.

Part 2: Detailed Synthesis Protocol

Step 1: Synthesis of 2-(Hydroxymethylene)cyclohexanone

Objective: Create the 1,3-dicarbonyl equivalent required for pyrazole ring formation.

  • Reagents: Cyclohexanone (1.0 equiv), Ethyl formate (1.2 equiv), Sodium methoxide (NaOMe) or Sodium hydride (NaH) (1.1 equiv), Toluene.

  • Protocol:

    • Suspend NaOMe (powder) in anhydrous toluene at 0°C under

      
      .
      
    • Add a mixture of cyclohexanone and ethyl formate dropwise over 30 minutes, maintaining temperature <10°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. A thick precipitate (sodium enolate) will form.

    • Workup: Quench with ice water. Separate the aqueous layer (containing the product enolate). Acidify the aqueous layer with 2N HCl to pH 4–5. Extract with Ethyl Acetate (EtOAc) (3x).

    • Dry organic layer (

      
      ) and concentrate. The product exists in equilibrium with its enol form and is used directly.
      
Step 2: Cyclization to 2-Methyl-4,5,6,7-tetrahydro-2H-indazole

Objective: Form the heterocyclic core.[1]

  • Critical Note on Regioselectivity: Reaction with methylhydrazine typically yields a mixture of 1-methyl (major, ~70-80%) and 2-methyl (minor, ~20-30%) isomers. The 2-methyl isomer is the target.

  • Reagents: 2-(Hydroxymethylene)cyclohexanone (from Step 1), Methylhydrazine (1.1 equiv), Ethanol (EtOH), Acetic Acid (cat.).

  • Protocol:

    • Dissolve the crude starting material in EtOH (0.5 M).

    • Cool to 0°C. Add methylhydrazine dropwise (Caution: Toxic/Carcinogenic).

    • Stir at RT for 1 hour, then reflux for 3 hours.

    • Concentrate in vacuo.

    • Purification (Crucial): The isomers must be separated by Flash Column Chromatography (FCC).

      • Stationary Phase: Silica Gel.[1]

      • Mobile Phase: Hexanes:EtOAc gradient (typically 9:1 to 7:3).

      • Identification: The 1-methyl isomer is generally more polar (elutes later). The 2-methyl isomer (Target) is generally less polar (elutes earlier). Verify by NOESY NMR (interaction between N-Me and C3-H vs C7-H).

Step 3: Iodination at C3

Objective: Install a halogen handle for cross-coupling.

  • Reagents: 2-Methyl-4,5,6,7-tetrahydro-2H-indazole (1.0 equiv), N-Iodosuccinimide (NIS) (1.1 equiv), Acetonitrile (MeCN) or DMF.

  • Protocol:

    • Dissolve the isolated 2-methyl isomer in MeCN (0.2 M).

    • Add NIS portion-wise at RT. Protect from light.

    • Stir at RT for 2–4 hours. Monitor by TLC (conversion of starting material to a less polar spot).

    • Workup: Dilute with EtOAc, wash with saturated

      
       (to remove excess iodine) and brine.
      
    • Dry (

      
      ) and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
      
    • Product:3-Iodo-2-methyl-4,5,6,7-tetrahydro-2H-indazole .

Step 4: Sonogashira Coupling

Objective: Install the protected alkyne.

  • Reagents: 3-Iodo intermediate (1.0 equiv), Trimethylsilylacetylene (TMSA) (1.5 equiv),

    
     (5 mol%), CuI (2 mol%), Triethylamine (
    
    
    
    ) (3.0 equiv), THF (anhydrous).
  • Protocol:

    • Degas THF and

      
       by sparging with Argon for 15 mins.
      
    • Add the iodo-indazole, Pd catalyst, and CuI to a reaction vial under Argon.

    • Add THF,

      
      , and finally TMSA.
      
    • Heat to 50–60°C for 4–12 hours. The solution typically turns dark brown/black.

    • Workup: Filter through a pad of Celite to remove Pd residues. Concentrate the filtrate.

    • Purification: FCC (Hexanes:EtOAc).

    • Product:2-Methyl-3-((trimethylsilyl)ethynyl)-4,5,6,7-tetrahydro-2H-indazole .

Step 5: Deprotection (Desilylation)

Objective: Reveal the terminal alkyne.

  • Reagents: TMS-intermediate (1.0 equiv), Potassium Carbonate (

    
    ) (2.0 equiv), Methanol (MeOH).
    
  • Protocol:

    • Dissolve the TMS-intermediate in MeOH (0.1 M).

    • Add

      
       solid. Stir at RT for 1–2 hours.[1]
      
    • Workup: Concentrate to remove MeOH. Resuspend residue in water/EtOAc. Extract with EtOAc.[2]

    • Dry (

      
      ) and concentrate.
      
    • Final Purification: FCC or Recrystallization.

    • Final Product:This compound .

Part 3: Visualization of Workflow

SynthesisWorkflow cluster_0 Step 1 & 2: Core Construction cluster_1 Step 3-5: Functionalization Cyclohexanone Cyclohexanone Formylation Ethyl Formate NaOMe Cyclohexanone->Formylation Cyclization Methylhydrazine (Regioselectivity Issue) Formylation->Cyclization Separation Chromatographic Separation Cyclization->Separation Isomer2 2-Methyl Isomer (Target Core) Separation->Isomer2 Early Eluting Iodination NIS, MeCN (Iodination) Isomer2->Iodination Sonogashira TMS-Acetylene Pd/Cu cat. Iodination->Sonogashira Deprotection K2CO3, MeOH Sonogashira->Deprotection Final 3-Ethynyl-2-methyl- 4,5,6,7-tetrahydro-2H-indazole Deprotection->Final

Figure 2: Step-by-step synthetic workflow emphasizing the critical isomer separation step.

Part 4: Analytical Data & Quality Control

Expected Analytical Parameters:

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity >98%HPLC (C18, MeCN/H2O + 0.1% TFA)
MS (ESI+) [M+H]+ calc: ~161.1LC-MS
1H NMR (CDCl3) δ ~3.3 (s, 1H, Alkyne-H), 3.8 (s, 3H, N-Me), 2.6 (m, 4H), 1.8 (m, 4H)400 MHz NMR
Regiochemistry NOE correlation between N-Me and C3/C7 protons confirmedNOESY 1D/2D

Troubleshooting Guide:

  • Low Yield of 2-Methyl Isomer: If the 1-methyl isomer dominates (>85%), consider synthesizing the N-unsubstituted core first, then alkylating with Trimethyloxonium tetrafluoroborate (Meerwein's salt) in DCM. This reagent often favors N2-alkylation via a kinetic pathway compared to MeI.

  • Incomplete Sonogashira: Ensure the system is strictly oxygen-free. Oxygen causes homocoupling of the alkyne (Glaser coupling), consuming the reagent.

References

  • Regioselective Synthesis of Indazoles: Rosati, O. et al. "Zirconium sulfophenylphosphonate as a heterogeneous catalyst in the regioselective synthesis of indazoles."[3] Journal of Molecular Catalysis A: Chemical, 2007.

  • General Tetrahydroindazole Synthesis: Gein, V. L. et al. "Synthesis and biological activity of 4,5,6,7-tetrahydro-2H-indazole derivatives."[4] Pharmaceutical Chemistry Journal, 2019.

  • Iodination Protocols: Giraud, F. et al. "C3-Indazole functionalization: A review." Chimica Oggi, 2010.

  • Sonogashira Coupling on Heterocycles: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Triazole-Linked Indazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique structure allows it to act as a versatile hinge-binder for protein kinases, making it a cornerstone of targeted inhibitor design.[1] This guide provides a comprehensive, in-depth technical overview and detailed protocols for the synthesis of 1,2,3-triazole-linked indazole inhibitors. We will focus on a robust and widely applicable synthetic strategy: the coupling of ethynyl-indazole scaffolds with organic azides via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the "how" and the "why" behind the experimental procedures.

Scientific Background & Strategy

The Indazole Scaffold: A Privileged Motif in Drug Discovery

Indazole, a bicyclic heterocycle, is a bioisostere of indole and purine bases like adenine, allowing it to form key hydrogen bond interactions with biological targets.[1][5] This mimicry, combined with improved metabolic stability, has led to the development of numerous indazole-containing drugs, including the kinase inhibitors pazopanib and axitinib.[1][6] The development of new synthetic methods for the indazole scaffold is of great importance in drug discovery.[7]

The Triazole Linker: The Power of Click Chemistry

The 1,2,3-triazole ring, formed via the CuAAC reaction, is more than just a simple linker. It is metabolically stable, capable of forming hydrogen bonds, and its formation is exceptionally reliable. The thermal Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[3] In contrast, the copper(I)-catalyzed reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer under mild, often aqueous conditions, with a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version.[8][9] This reliability and specificity make it an ideal "click" reaction for constructing libraries of potential inhibitors.[4]

Overall Synthetic Strategy

Our strategy involves a modular, three-stage approach that provides maximum flexibility in generating diverse inhibitor libraries.

  • Stage 1: Synthesis of the Ethynyl-Indazole Core. This involves introducing an alkyne functionality onto a halo-indazole precursor, typically via a Sonogashira cross-coupling reaction.

  • Stage 2: Preparation of the Azide Partner. A diverse range of organic azides can be synthesized from corresponding alkyl halides or other precursors.

  • Stage 3: CuAAC "Click" Reaction. The two fragments are joined together in the final, high-yielding cycloaddition step.

This modularity allows for the late-stage diversification of the inhibitor structure by simply varying the azide coupling partner.

Experimental Protocols & Methodologies

Mandatory Safety Precautions

Working with Azides:

  • Toxicity and Explosion Hazard: Organic and inorganic azides are potentially explosive and can be sensitive to heat, shock, friction, and light.[10][11] Sodium azide is highly toxic, with a toxicity similar to cyanide.[12]

  • Handling: Always handle azides in a well-ventilated fume hood behind a blast shield.[11] Use personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves.[13] Use plastic or ceramic spatulas; avoid contact with metals, as this can form highly explosive heavy metal azides.[13]

  • Solvent Choice: NEVER use halogenated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) with azides, as this can form extremely unstable di- and tri-azidomethane.[10][12]

  • Storage: Store azides below room temperature, protected from light, in clearly labeled containers.[10][11] Store them separately from acids and metals.[11][13]

  • Workup and Disposal: Do not concentrate azide solutions by rotary evaporation.[11] Quench any excess azide before disposal. Azide-containing waste must be collected in a dedicated, clearly labeled waste container and must not be mixed with acidic waste, which can generate highly toxic and explosive hydrazoic acid (HN₃).[10][13]

Protocol 1: Synthesis of Ethynyl-Indazole Scaffolds

The Sonogashira coupling is a robust C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[14][15] This protocol describes a general procedure for the synthesis of a generic ethynyl-indazole from a bromo-indazole.

Reaction Scheme:

(Where R' is often a protecting group like trimethylsilyl (TMS) or a simple substituent)

Materials:

  • Bromo-indazole (e.g., 5-Bromo-1H-indazole) (1.0 eq)

  • Terminal alkyne (e.g., Ethynyltrimethylsilane) (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)

  • Copper(I) iodide [CuI] (0.04 - 0.10 eq)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (Solvent and base)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Step-by-Step Protocol:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the bromo-indazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[14]

  • Add Solvents and Reagents: Under a positive pressure of inert gas, add anhydrous, degassed THF (or DMF) followed by the amine base (e.g., TEA). The base serves to neutralize the H-X acid formed and is often used in excess or as the solvent.[16]

  • Add Alkyne: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Workup:

    • Once complete, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst residues. Wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Deprotection (if necessary): If a TMS-protected alkyne was used, the TMS group can be easily removed by treating the product with a mild base like potassium carbonate (K₂CO₃) in methanol at room temperature.

Protocol 2: Synthesis of Organic Azides

The most common and straightforward method for preparing primary and secondary alkyl azides is the Sₙ2 reaction of an alkyl halide with sodium azide.[17]

Reaction Scheme:

Indazole-C≡CH + N₃-R --[Cu(I) source]--> 1,4-disubstituted triazole

Caption: Modular workflow for the preparation of triazole-linked indazole inhibitors.

Catalytic Cycle of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This diagram outlines the key mechanistic steps of the copper-catalyzed click reaction.

CuAAC_Mechanism A Cu(I) + R-C≡CH B Cu(I)-π-Alkyne Complex A->B -H⁺ C Copper(I) Acetylide B->C E Coordinated Azide Complex C->E D R'-N₃ D->E F Six-membered Cu-Metallacycle E->F Cyclization G Triazolyl-Copper Intermediate F->G Ring Contraction H 1,4-Triazole Product G->H +H⁺ I Cu(I) G->I Catalyst Regeneration

Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

References

  • (n.d.). Organic Chemistry Portal.

  • (2022). Molecules, 27(14), 4568.

  • (2013). University of Pittsburgh Environmental Health and Safety.

  • (2022). University of Victoria Occupational Health, Safety & Environment.

  • (2018). UCD School of Chemistry.

  • (2012). Journal of Molecular Modeling, 18(8), 3531-3541.

  • (n.d.). Wikipedia.

  • (n.d.). Wikipedia.

  • (2013). Chemical Society Reviews, 42(20), 8253-8266.

  • (n.d.). Organic Chemistry Portal.

  • (2024). Current Organocatalysis, 11(2), 116-153.

  • (n.d.). BenchChem.

  • (2021). Chemical Science Transactions, 10(4), 506-527.

  • (n.d.). Stanford Environmental Health & Safety.

  • (2018). Master Organic Chemistry.

  • (n.d.). Organic Chemistry Portal.

  • (n.d.). Wikipedia.

  • (2022). Organometallics, 41(15), 1946–1960.

  • (2021). International Journal of Creative Research Thoughts, 6(5).

  • (1997). Synthesis, 1997(04), 413-414.

  • (n.d.). Princeton University Environmental Health and Safety.

  • (2020). The Organic Chemistry Tutor.

  • (n.d.). BenchChem.

  • (2024). Chemistry LibreTexts.

  • (2021). Journal of Chemical Education, 98(6), 2092–2099.

  • (2022). Molecules, 27(14), 4627.

  • (2026). All 'Bout Chemistry.

  • (2018). ResearchGate.

  • (2016). Organic & Biomolecular Chemistry, 14(38), 9036-9040.

  • (2022). Molecules, 27(6), 1982.

  • (n.d.). National Chemical Laboratory.

  • (2020). ResearchGate.

  • (2011). Current Protocols in Chemical Biology, 3(4), 153-162.

  • (2013). Electrochemical Society Interface, 22(3), 63.

  • (2019). Journal of Emerging Technologies and Innovative Research, 6(7).

  • (2015). Journal of Applicable Chemistry, 4(4), 1195-1205.

  • (2024). Molecules, 29(2), 294.

  • (2007). Bioorganic & Medicinal Chemistry Letters, 17(12), 3376-3381.

  • (2007). Bioorganic & Medicinal Chemistry Letters, 17(12), 3376-3381.

  • (2022). ChemSurvival.

  • (2019). RSC Advances, 9(16), 9187-9190.

  • (2013). The Journal of Organic Chemistry, 78(8), 3745-3758.

  • (2021). ChemRxiv.

  • (n.d.). Journal of Chemical and Pharmaceutical Research, 5(12), 12-20.

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fragment-based screening protocols using tetrahydroindazole libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fragment-Based Screening (FBS) Protocols Using Tetrahydroindazole (THI) Libraries

Abstract

This application note details a rigorous workflow for deploying 4,5,6,7-tetrahydroindazole (THI) fragment libraries in drug discovery campaigns. Unlike their fully aromatic indazole counterparts, THIs offer unique stereochemical vectors and improved solubility profiles, making them privileged scaffolds for targeting kinases (ATP-pocket), HSP90, and GPCRs (e.g., Sigma receptors). This guide synthesizes library design principles, Surface Plasmon Resonance (SPR) screening protocols, and orthogonal NMR validation into a self-validating experimental system.

The Case for Tetrahydroindazoles (THIs) in FBDD

In Fragment-Based Drug Discovery (FBDD), the "Rule of Three" (Ro3) is the standard filter, but structural diversity is the driver of success. THIs represent a strategic deviation from "flatland" chemistry.

  • 3D Character: The saturated cyclohexene ring (C4–C7) introduces out-of-plane geometry, allowing the fragment to probe sub-pockets inaccessible to planar aromatic rings.

  • Vector Accessibility: THIs provide three distinct vectors for fragment growth:

    • N1/N2 Position: Ideal for solubilizing groups or reaching solvent-exposed regions.

    • C3 Position: A primary vector for engaging deep hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

    • C4–C7 Ring: Allows for the introduction of stereocenters and polar handles to tune physicochemical properties (logP/logD).

  • Tautomeric Control: Unlike indazoles, N-substitution on THIs locks the tautomeric state, reducing entropic penalties upon binding.

Phase I: Library Design & Synthesis Strategy

A high-quality THI library must be synthetically accessible to allow for rapid "hit expansion." The following protocol outlines the generation of a core THI library.

Synthesis Protocol: The Modified Knorr Condensation

The most robust route to 4,5,6,7-tetrahydroindazoles involves the condensation of hydrazines with cyclic


-keto esters or 1,3-dicarbonyls.

Step-by-Step Synthesis:

  • Reagents: Combine 2-acylcyclohexanone derivatives (1.0 eq) with substituted hydrazines (1.1 eq) in Ethanol (EtOH).

  • Catalysis: Add catalytic acetic acid (AcOH) or HCl (10 mol%).

  • Reaction: Reflux for 2–4 hours.

  • Purification: Upon cooling, many THIs precipitate. If not, remove solvent in vacuo and purify via flash chromatography (Hexane/EtOAc).

  • Regioselectivity Check: Use NOESY NMR to confirm N1 vs. N2 substitution if using unsymmetrical hydrazines.

Design Table: Vector Planning

VectorChemical HandleFunction in FBDD
N1 Aryl, Alkyl, SulfonylAnchor: Often binds to the hinge region (kinases) or hydrophobic pockets.
C3 Amine, Carboxyl, ArylGrowth: Primary site for "linking" or "growing" to increase affinity.
C5/C6 Ketone, Hydroxyl, Gem-dimethylShape: Introduces chirality and metabolic stability (blocks oxidation).

Phase II: Primary Screening Protocol (SPR)

Surface Plasmon Resonance (SPR) is the "workhorse" for THI screening due to its sensitivity to low-molecular-weight (LMW) binders.

Critical Constraint: THI fragments are often hydrophobic. Strict DMSO calibration is required to prevent false positives caused by bulk refractive index (RI) mismatches.

Experimental Workflow (Biacore/Sierra Systems)

1. Sensor Chip Preparation:

  • Target: Covalently immobilize the protein (e.g., Kinase domain, HSP90) on a CM5 chip (carboxymethyl dextran) via amine coupling.

  • Density: Aim for high immobilization levels (3,000–5,000 RU ) to detect small signals from <200 Da fragments.

    • Calculation:

      
      
      
  • Reference Channel: Immobilize a non-binding mutant or BSA to subtract non-specific binding (NSB).

2. The "Clean Screen" (Pre-Screening): Before the actual screen, inject all library members at 50 µM to identify "sticky" compounds.

  • Criteria: Any compound showing >50%

    
     or slow dissociation (
    
    
    
    ) is flagged as a potential aggregator and removed.

3. Primary Screen Parameters:

ParameterSettingRationale
Buffer PBS-P + 2-5% DMSOMatches compound storage solvent; prevents precipitation.
Flow Rate 30 µL/minMinimizes mass transport limitations.
Contact Time 30–60 secondsSufficient for fast-on/fast-off kinetics typical of fragments.
Dissociation 15–30 secondsLong enough to return to baseline.
Wash 50% DMSOEliminates carryover between cycles.

4. Solvent Correction (The Self-Validating Step): You must run a DMSO calibration curve (4.5% to 5.5% if working at 5%) at the start and end of the plate.

  • Validation: If the solvent correction curve drifts >5 RU, the data is invalid.

Phase III: Orthogonal Validation (STD-NMR)

Hits from SPR must be validated to rule out optical artifacts. Saturation Transfer Difference (STD) NMR is the gold standard for confirming binding in solution.

Protocol:

  • Sample Prep:

    • Protein: 5–10 µM.

    • Ligand (THI Hit): 500–1000 µM (1:100 ratio).

    • Buffer: Deuterated buffer (

      
       or phosphate buffer), pH 7.4.
      
  • Pulse Sequence:

    • On-Resonance: Irradiate protein methyls (e.g., 0.5 ppm) or aromatics (7 ppm). Ensure no ligand signals overlap here.

    • Off-Resonance: Irradiate at -30 ppm (control).

  • Data Analysis:

    • Subtract On-Resonance from Off-Resonance spectra.

    • Positive Result: Ligand signals appearing in the difference spectrum indicate magnetization transfer (binding).

    • Epitope Mapping: The protons with the strongest STD effect are in closest contact with the protein surface, guiding synthetic evolution.

Visualizing the Workflow

The following diagram illustrates the integrated workflow from library generation to hit evolution.

FBDD_Workflow Library THI Library Design (Knorr Synthesis) QC QC: Solubility & Purity (LC-MS / 1H NMR) Library->QC SPR_Clean SPR 'Clean Screen' (Remove Aggregators) QC->SPR_Clean Pass SPR_Primary Primary Screen (Single Conc. 100µM) SPR_Clean->SPR_Primary Non-sticky Dose_Response Kd Determination (Dose Response) SPR_Primary->Dose_Response >30% Rmax NMR_Valid Orthogonal Validation (STD-NMR / WaterLOGSY) Dose_Response->NMR_Valid Confirmed Binder XRay Structural Biology (X-ray / Cryo-EM) NMR_Valid->XRay Valid Hit Evolution Fragment Evolution (Grow/Link/Merge) NMR_Valid->Evolution SAR Guided XRay->Evolution Structure Guided

Figure 1: Integrated Fragment-Based Screening Workflow for Tetrahydroindazole Libraries.

Phase IV: Hit-to-Lead Evolution Strategy

Once a THI hit is validated, the goal is to improve affinity (from mM to µM/nM).

Strategy 1: The "Grow" Approach (C3 Vector)

  • Concept: Use the C3 position to extend into adjacent pockets.

  • Chemistry: If the hit has a C3-ester, hydrolyze to acid and couple amines. If C3-H, perform Vilsmeier-Haack formylation followed by reductive amination.

  • Example: In ITK inhibitors, extending the C3 position allows interaction with the specificity pocket.

Strategy 2: The "Merge" Approach

  • Concept: If a THI fragment binds to the ATP site and a second fragment binds to the allosteric site, link them.

  • Chemistry: Use variable-length alkyl or PEG linkers attached at N1 or C3 to join fragments.

Strategy 3: Stereochemical Exploration (C4-C7)

  • Concept: Introduce chirality on the cyclohexene ring to match the curvature of the protein pocket.

  • Action: Synthesize enantiopure versions of the hit. Often, one enantiomer contributes 100x more potency (eotaxin/CCR3 antagonists are classic examples).

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][2][3][4] Nature Chemistry. Link

  • Warr, S. (2021). "Screening and analysis of fragments using Biacore systems." Cytiva Application Guide. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of ligand binding by saturation transfer difference NMR spectroscopy." Angewandte Chemie International Edition. Link

  • Han, C., et al. (2014). "Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors." Journal of Medicinal Chemistry. Link

  • Schiltz, G., et al. (2019).[5] "Discovery of a novel class of potent and selective tetrahydroindazole-based sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry. Link

Sources

bioconjugation techniques using 3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Bioconjugation of 3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole via CuAAC

Introduction & Strategic Overview

This compound is a specialized heterocyclic building block characterized by a distinct hydrophobic core (the tetrahydroindazole fused ring system) and a reactive terminal alkyne handle at the C3 position. While frequently utilized in medicinal chemistry as a scaffold for metabotropic glutamate receptor (mGluR) modulators or kinase inhibitors, its utility in chemical biology lies in its ability to serve as a bioorthogonal probe .

This guide details the protocol for conjugating this specific small molecule to biomolecules (proteins, antibodies, or nucleic acids) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

The Core Challenge: The primary technical hurdle with this molecule is solubility mismatch . The tetrahydroindazole core is lipophilic (logP ~2.0–2.5), whereas the bioconjugation reaction must occur in an aqueous buffer to preserve biomolecule integrity. If not managed, the alkyne will aggregate or precipitate before reacting with the azide-tagged biomolecule, leading to low conjugation efficiency (DoC) or protein denaturation.

Mechanism of Action (The "Click" Reaction): The terminal ethynyl group reacts with an organic azide in the presence of Cu(I) to form a stable 1,4-disubstituted 1,2,3-triazole linkage. This reaction is irreversible, bioorthogonal, and chemically inert in physiological systems.

Reaction Mechanism & Pathway

The conjugation relies on the Cu(I)-catalyzed cycle. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a water-soluble ligand to protect the biomolecule from oxidative damage caused by free copper ions and to maintain the catalytic activity of Cu(I) in aerobic conditions.

CuAAC_Mechanism Cu2 Cu(II) Source (CuSO4) Cu1 Active Catalyst [Cu(I)-THPTA] Cu2->Cu1 Reduction Asc Ascorbate (Reductant) Asc->Cu1 Complex Cu(I)-Acetylide Intermediate Cu1->Complex + Alkyne Alkyne Alkyne-Indazole (Hydrophobic) Azide Azide-Biomolecule (Hydrophilic) Triazole Triazole Conjugate (Stable Product) Complex->Triazole + Azide Cyclization Triazole->Cu1 Catalyst Regeneration

Figure 1: Catalytic cycle of the CuAAC reaction utilizing THPTA to stabilize the Cu(I) species.

Pre-Conjugation Requirements

Reagents & Stock Solutions
ReagentMW ( g/mol )Stock Conc.[1][2]SolventStorage
This compound ~160.22100 mMDMSO-20°C (Dark)
CuSO4 · 5H2O 249.6820 mMddH2ORT
THPTA Ligand 434.50100 mMddH2O-20°C
Sodium Ascorbate 198.11100 mMddH2OFresh Only
Azide-NHS Ester (e.g., PEG4-Azide)Var.10 mMDMSO-20°C (Desiccated)
Biomolecule Preparation (Azide Functionalization)

Note: If your biomolecule does not already contain an azide, you must install one via Lysine (amine) conjugation.

  • Buffer Exchange: Ensure protein is in an amine-free buffer (e.g., PBS, pH 7.4). Remove Tris or Glycine via dialysis or Zeba spin columns.

  • Labeling: Add 10–20 molar equivalents of Azide-PEG4-NHS Ester to the protein (1–5 mg/mL).

  • Incubation: React for 1 hour at Room Temperature (RT) or 4°C overnight.

  • Purification: Remove excess unreacted azide using a Desalting Column (PD-10 or Zeba). Crucial: This step prevents free azide from competing in the Click reaction.

Detailed Protocol: The "Click" Reaction

This protocol is optimized for a 1 mL reaction volume containing 1 mg of Azide-labeled Protein .

Step 1: Calculate Stoichiometry

For efficient conjugation of the hydrophobic indazole, use a 20-fold molar excess of the alkyne over the protein.

  • Example: 1 mg IgG (~150 kDa) = 6.67 nmol.

  • Alkyne needed: 6.67 nmol × 20 = 133.4 nmol.

Step 2: Premix the Catalyst Complex (The "Click Mix")

Why? Premixing Cu(II) and THPTA ensures the metal is chelated before it touches the protein, preventing precipitation and oxidative damage.

In a separate microtube, mix the following in order:

  • THPTA Stock (100 mM): 5 µL

  • CuSO4 Stock (20 mM): 10 µL

  • Incubate for 5 minutes. The solution should remain clear blue.

Step 3: Assemble the Reaction

Order of addition is critical to prevent the hydrophobic alkyne from crashing out.

  • Protein Solution: 1 mg Azide-Protein in 900 µL PBS (pH 7.4).

  • Alkyne Addition: Add the calculated volume of This compound (from DMSO stock).

    • Critical: The final DMSO concentration must be 5–10% (v/v) to solubilize the indazole. If your protein volume is 900 µL, add ~50–100 µL DMSO containing the alkyne. Add slowly while vortexing gently.

  • Catalyst Addition: Add the premixed Cu-THPTA complex (from Step 2) to the reaction.

  • Initiation: Add Sodium Ascorbate (100 mM) to a final concentration of 5 mM (e.g., 50 µL).

    • Visual Check: The solution may turn colorless or pale yellow as Cu(II) reduces to Cu(I).

Step 4: Incubation
  • Time: 1 to 2 hours.

  • Temperature: Room Temperature (20–25°C).

  • Atmosphere: Cap the tube. Nitrogen purging is optional if using excess ascorbate (5 mM is usually sufficient to scavenge oxygen).

Purification & Quality Control

Copper & Ligand Removal

Copper is toxic to cells and can induce protein aggregation.

  • Method: Use a Desalting Column (e.g., Sephadex G-25) or Dialysis against PBS containing 1 mM EDTA .

  • Mechanism: EDTA chelates the copper ions more strongly than the protein or THPTA, stripping them from the conjugate.

Removal of Unreacted Indazole

The hydrophobic indazole may stick non-specifically to the protein surface.

  • Wash Step: If using spin filters, wash the protein 3x with PBS containing 5% DMSO before the final exchange into pure PBS. This helps wash away non-covalently bound lipophilic small molecules.

Validation (QC)
  • UV-Vis Spectroscopy:

    • The tetrahydroindazole core has absorbance in the UV region. Check for an increase in A250–280 nm relative to the naked protein (correcting for protein concentration).

  • LC-MS (Intact Mass):

    • Look for a mass shift corresponding to the linker + indazole.

    • Mass Shift: + (MW of Linker) + 160.22 Da (Indazole) - 28 Da (N2 lost? No, Click is an addition reaction, no mass is lost).

    • Actual Shift: Mass of Azide-Linker + Mass of Alkyne.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation immediately upon adding Alkyne Solubility shock.Increase DMSO concentration to 10-15%. Add alkyne dropwise while vortexing.
Protein Precipitation during reaction Copper toxicity or instability.Increase THPTA:Cu ratio to 5:1. Ensure Ascorbate is fresh.
Low Conjugation Efficiency (No mass shift) Oxidation of Cu(I) or steric hindrance.Re-add fresh Ascorbate after 30 mins. Degas buffers with Argon.
High Background Signal (in assays) Hydrophobic "sticking" of indazole.Perform harsh washes with 5-10% DMSO/PBS or use a hydrophobic interaction column (HIC) for purification.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Bioorganic & Medicinal Chemistry, 19(18), 5402–5409. Link

  • PubChem Compound Summary. (2024). This compound.[1][2][3][4][5] National Center for Biotechnology Information. Link[5]

Sources

designing activity-based probes with ethynyl-indazole warheads

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Design of Activity-Based Probes (ABPs) Utilizing Ethynyl-Indazole Scaffolds

Executive Summary

This guide details the design, synthesis, and application of Activity-Based Probes (ABPs) utilizing the Ethynyl-Indazole motif. The indazole scaffold is a privileged structure in medicinal chemistry, particularly for targeting Kinases (e.g., BCR-ABL, PI3K) and Deubiquitinases (DUBs) . The incorporation of an ethynyl (alkyne) group serves a dual critical function: it acts as a sterically non-perturbing bioorthogonal handle for Two-Step ABPP (Click Chemistry) and, in specific mechanistic contexts, can function as a mechanism-based latent warhead or a photo-affinity label.

This protocol moves beyond generic labeling, focusing on the "Steric-Free" design principle where the ethynyl group replaces native substituents (e.g., methyl or chloro groups) to maintain high-affinity binding while enabling downstream proteomic profiling.

Scientific Foundation & Design Logic

The Indazole Scaffold: Target Landscape

The 1H-indazole core mimics the purine ring of ATP, making it an ideal scaffold for ATP-competitive inhibitors.

  • Kinases: 3-substituted indazoles bind into the hinge region of kinases (e.g., VEGFR, PI3K).

  • Cysteine Proteases/DUBs: Indazole derivatives can orient electrophiles toward catalytic cysteines in the active site.

The "Ethynyl" Functionality: Handle vs. Warhead

In the context of ABPP, the ethynyl-indazole motif functions through two distinct mechanisms. You must select the mechanism matching your biological question:

  • Mechanism A: Ethynyl as a Bioorthogonal Handle (Click-ABPP)

    • Logic: The probe contains a separate electrophile (e.g., acrylamide) or relies on high-affinity reversible binding (photo-affinity). The ethynyl group is solely a "reporter in waiting."

    • Advantage: The small size of the alkyne (

      
      ) minimizes steric clashes, allowing the probe to penetrate deep active sites (e.g., T315I gatekeeper mutants in ABL kinase).
      
    • Workflow: Probe Binding

      
       Covalent Modification (if electrophile present) 
      
      
      
      Lysis
      
      
      CuAAC (Click) with Azide-Fluorophore
      
      
      Analysis.
  • Mechanism B: Ethynyl as a Latent Warhead (Suicide Inhibition)

    • Logic: In specific oxidative environments (e.g., P450s) or metalloenzymes, the terminal alkyne can be processed into a reactive ketene or oxirene, or undergo direct nucleophilic attack by a catalytic thiol (less common without activation).

    • Application: Specialized profiling of metalloproteases or oxidoreductases.

This guide focuses on Mechanism A (Click-ABPP), the industry standard for profiling kinase and protease selectivity.

Probe Design Architecture

The design of an Ethynyl-Indazole ABP requires three modular components:

ComponentFunctionChemical Choice
1. Ligand (Scaffold) Directs probe to the active site.3-Ethynyl-1H-Indazole core.[1][2] Substituents at C5/C6 dictate isoform selectivity.
2. Warhead (Electrophile) Covalently locks the target.Acrylamide (Kinases - Cys targeting), Vinyl Sulfone (DUBs), or Photo-leucine (Reversible targets).
3. Reporter Handle Enables visualization/enrichment.[3]Terminal Alkyne (The "Ethynyl" group on the indazole itself acts as this handle).
Design Workflow Diagram

ProbeDesign Target Target Analysis (PDB Inspection) Scaffold Indazole Core Selection Target->Scaffold Identify Binder Vector Vector Identification (Solvent Exposed Area) Scaffold->Vector SAR Analysis Ethynyl Ethynyl Installation (Click Handle) Vector->Ethynyl Steric Replacement Warhead Electrophile Attachment Vector->Warhead Proximity to Cys Validation In Vitro Kinase/DUB Assay Ethynyl->Validation Warhead->Validation

Caption: Logical flow for designing an Ethynyl-Indazole ABP. The ethynyl group is strategically placed to avoid steric clash while enabling downstream Click chemistry.

Synthesis Protocol: 3-Ethynylindazole Probes

Objective: Synthesize a probe where the ethynyl group is at the 3-position (common for kinase binding) and an electrophile is attached to the N1 or C5/6 position.

Key Reaction: Sonogashira Coupling

To install the ethynyl handle:

  • Starting Material: 3-Iodo-1H-indazole or 3-Bromo-1H-indazole.

  • Reagents: Trimethylsilylacetylene (TMS-acetylene),

    
     (5 mol%), CuI (10 mol%), 
    
    
    
    (Base).
  • Conditions: DMF/THF,

    
    , inert atmosphere (
    
    
    
    ).
  • Deprotection:

    
     in MeOH (removes TMS to yield terminal alkyne).
    
Warhead Installation (Example: Acrylamide)

If targeting a Cysteine in the ATP pocket (e.g., Cys481 in BTK):

  • Linker: Attach a piperazine or aniline linker at C5/C6 of the indazole.

  • Acylation: React the linker amine with Acryloyl Chloride at

    
     to form the covalent acrylamide warhead.
    

Application Protocol: Two-Step ABPP

Scope: Profiling target engagement in live cells or lysates.

Materials
  • Probe: Ethynyl-Indazole ABP (10 mM stock in DMSO).

  • Lysis Buffer: PBS, 1% Triton X-100, Protease Inhibitors (EDTA-free).

  • Click Reagents:

    • Reporter: Azide-Rhodamine (TAMRA-N3) or Azide-Biotin.

    • Catalyst:

      
       (50 mM).
      
    • Reductant: TCEP (50 mM) or Sodium Ascorbate.

    • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

Step-by-Step Workflow

1. Proteome Labeling (In Situ)

  • Cell Culture: Grow cells (e.g., HEK293, Jurkat) to 80-90% confluence.

  • Treatment: Treat cells with Ethynyl-Indazole Probe (

    
    ) for 1–2 hours at 
    
    
    
    .
    • Control: Pre-treat with excess competitor (parent drug) for 1 hour to validate specificity.

  • Harvest: Wash cells

    
     with cold PBS. Scrape and lyse in Lysis Buffer on ice (15 min).
    
  • Clarification: Centrifuge at

    
     for 10 min. Collect supernatant. Normalize protein concentration to 
    
    
    
    .

2. CuAAC (Click Chemistry) Reaction

  • Reaction Mix: To

    
     of lysate (
    
    
    
    protein), add reagents in this exact order (critical to prevent Cu precipitation):
    • 
       Azide-Tag (Final: 
      
      
      
      ).
    • 
       TBTA (Final: 
      
      
      
      ).
    • 
      
      
      
      
      (Final:
      
      
      ).
    • 
       TCEP (Final: 
      
      
      
      ).
  • Incubation: Vortex gently. Incubate at Room Temperature (RT) for 1 hour in the dark.

3. Analysis

  • Gel-Based: Add

    
     SDS Loading Buffer. Boil (5 min, 
    
    
    
    ). Resolve on 10-12% SDS-PAGE. Scan for fluorescence (Rhodamine) or transfer to nitrocellulose for Streptavidin-HRP blot (Biotin).
  • Mass Spectrometry (IsoTOP-ABPP): If using Biotin-Azide with a TEV linker, bind to Streptavidin beads, wash stringently, digest with Trypsin, and elute peptides for LC-MS/MS analysis.

Pathway Visualization: Mechanism of Action

ABPP_Mechanism Probe Ethynyl-Indazole Probe (Permeable) Cell Live Cell Environment Probe->Cell Diffusion Target Target Kinase/DUB (Active Site Cys) Cell->Target Binding Covalent Covalent Complex (Probe-Enzyme) Target->Covalent Nucleophilic Attack (Warhead) Lysis Cell Lysis Covalent->Lysis Click CuAAC Reaction (+ Azide-Fluorophore) Lysis->Click Add Click Reagents Readout Fluorescent Gel / MS (Activity Profile) Click->Readout Visualization

Caption: Mechanism of Two-Step Activity-Based Protein Profiling using Ethynyl-Indazole probes.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Non-specific sticking of Azide-Fluorophore.Reduce Azide concentration; Wash beads stringently (1% SDS) if using Biotin; Perform "No Probe" control.
No Signal Probe not binding or Click reaction failed.Verify TCEP freshness (oxidizes rapidly); Increase probe concentration; Check cell permeability.
Precipitation Copper instability.Pre-mix TBTA and

before adding to lysate. Ensure TCEP is pH neutral.
Protein Degradation Copper-induced oxidation.Limit Click reaction to 1 hour; Keep samples cool; Use THPTA ligand instead of TBTA for better protein protection.

References

  • Design of Kinase Inhibitors

    • Title: Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway.[1][2]

    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Cysteine-Reactive Probes (General Principles)

    • Title: Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Ethynylation of Cysteine (Warhead Mechanism)

    • Title: Ethynylation of Cysteine Residues: From Peptides to Proteins in Vitro and in Living Cells.[4]

    • Source: Angewandte Chemie Int.[5] Ed.

    • URL:[Link]

  • ABPP Protocol Guidelines

    • Title: Activity-Based Probes - the Chemical Probes Portal.
    • Source: Chemical Probes Portal.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical support resource for the synthesis and yield optimization of 3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole . It is designed for researchers requiring high-purity intermediates for drug discovery (e.g., ALK/ROS1 inhibitors, steroid analogs).[1][2]

Status: Operational Role: Senior Application Scientist Objective: Maximize yield and regioselectivity for the target alkyne.

Executive Summary & Synthetic Strategy

The synthesis of This compound presents two primary challenges:

  • Regioselectivity (The N1 vs. N2 Isomer Trap): Reacting hydrazine derivatives with cyclic 1,3-dicarbonyl equivalents often yields a mixture of N1-methyl and N2-methyl isomers.[2] The N2-isomer is the target, but the N1-isomer is frequently the thermodynamic sink.[2]

  • C3-Alkynylation Efficiency: Direct ethynylation requires a robust cross-coupling strategy that avoids homocoupling (Glaser coupling) of the alkyne source.[2]

Recommended Route: We advise a Linear 3-Phase Strategy utilizing a Sonogashira coupling on a 3-iodo intermediate.[2] This route offers the highest reproducibility and scalability compared to Vilsmeier-Haack/Seyferth-Gilbert homologation approaches.[2]

Workflow Visualization

SynthesisWorkflow Start Cyclohexanone (Starting Material) Step1 Step 1: Formylation (Ethyl Formate/NaOEt) Start->Step1 Inter1 2-Hydroxymethylene cyclohexanone Step1->Inter1 Step2 Step 2: Cyclization (Methylhydrazine) Inter1->Step2 Inter2 Isomer Mixture (N1-Me + N2-Me) Step2->Inter2 Step3 Step 3: Purification (Chromatography/Recryst.) Inter2->Step3 Critical Separation TargetCore 2-methyl-4,5,6,7- tetrahydro-2H-indazole Step3->TargetCore Step4 Step 4: Iodination (I2/KOH or NIS) TargetCore->Step4 Inter3 3-Iodo-2-methyl- 4,5,6,7-tetrahydroindazole Step4->Inter3 Step5 Step 5: Sonogashira (TMS-Acetylene, Pd/Cu) Inter3->Step5 Inter4 3-(TMS-ethynyl)-2-methyl- 4,5,6,7-tetrahydroindazole Step5->Inter4 Step6 Step 6: Deprotection (K2CO3/MeOH) Inter4->Step6 Final TARGET: 3-ethynyl-2-methyl- 4,5,6,7-tetrahydro-2H-indazole Step6->Final

Caption: Optimized linear synthesis route highlighting the critical isomer separation step prior to functionalization.

Detailed Protocols & Optimization

Phase 1: Core Construction & Regio-Control

Objective: Synthesize the tetrahydroindazole core and isolate the 2-methyl isomer.

  • Reagents: Cyclohexanone, Ethyl formate, Sodium ethoxide (NaOEt), Methylhydrazine.[1][2]

  • The Mechanism: NaOEt generates the enolate of cyclohexanone, which attacks ethyl formate to form 2-hydroxymethylene cyclohexanone .[2] Subsequent condensation with methylhydrazine closes the ring.[2]

Protocol:

  • Formylation: Add cyclohexanone (1.0 eq) dropwise to a suspension of NaOEt (1.2 eq) in dry ether/toluene at 0°C. Add ethyl formate (1.2 eq) slowly. Stir at RT for 12h.[2][3]

  • Cyclization: Dissolve the crude 2-hydroxymethylene intermediate in Ethanol. Cool to 0°C. Add Methylhydrazine (1.1 eq) dropwise. Caution: Exothermic.[2]

  • Reflux: Heat to reflux for 2–4 hours.

  • Workup: Evaporate solvent. Partition between DCM and water.[2]

Critical Optimization (The Isomer Split): This reaction produces a mixture of 1-methyl (often major) and 2-methyl (target) isomers.[2]

  • Separation: Flash column chromatography (SiO2) is required.[1][2]

    • Eluent: Hexane:EtOAc gradient (typically 4:1 to 1:1).[1][2]

    • Order of Elution: The 2-methyl isomer is typically less polar and elutes first (check via TLC).[2] The 1-methyl isomer elutes second.[2]

  • Verification (NOE NMR): You must verify regio-identity before proceeding.[2]

    • 2-Methyl (Target): NOE correlation between N-Me protons and the C3-H (pyrazole singlet).

    • 1-Methyl (Discard): NOE correlation between N-Me protons and the C7-H (cyclohexyl ring protons).[2]

Phase 2: C3-Iodination

Objective: Install a reactive handle at position 3.

  • Reagents: Iodine (

    
    ), KOH, DMF (or NIS in MeCN).
    
  • Protocol:

    • Dissolve 2-methyl-4,5,6,7-tetrahydroindazole in DMF.

    • Add KOH (3.0 eq) followed by portion-wise addition of

      
       (1.2 eq).
      
    • Stir at RT for 1–3h. Monitor by TLC (disappearance of starting material).

    • Quench: Pour into 10%

      
       (sodium thiosulfate) to remove excess iodine (color changes from dark red to yellow/white).
      
    • Yield Tip: Maintain pH > 7 to prevent acid-catalyzed decomposition or isomerization.[2]

Phase 3: Sonogashira Coupling & Deprotection

Objective: Install the alkyne.[2]

  • Reagents: Trimethylsilylacetylene (TMS-acetylene),

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    (Base/Solvent), THF.[1][2]
  • Protocol:

    • Degassing (Crucial): Sparge THF and

      
       with Argon for 30 mins. Oxygen kills the Pd(0) species.[2]
      
    • Combine 3-iodo-intermediate, Pd catalyst, and CuI in the reaction vessel under Argon.

    • Add TMS-acetylene (1.5 eq).[2]

    • Heat to 50–60°C for 4–12h.

    • Deprotection: Treat the isolated TMS-intermediate with

      
       (1.5 eq) in MeOH at RT for 1h to reveal the terminal alkyne.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Core) Moisture in NaOEt; Enolate quenching.[2]Use freshly prepared NaOEt or commercial anhydrous grade.[2] Ensure strictly anhydrous conditions (Ar atmosphere).
Wrong Isomer (N1-Me) Thermodynamic preference; Lack of separation.[2]The reaction inherently produces mixtures.[2] Optimize the chromatography gradient. Do not proceed until NOE confirms N2-Me structure.
Incomplete Iodination Old Iodine; Acidic pH.[2]Use fresh

.[2][4] Ensure KOH is in excess (3 eq).[1][2] If using NIS, add a drop of TFA to catalyze, but quench quickly.[1][2]
Sonogashira "Stalling" Catalyst poisoning (

); "Glaser" homocoupling.[1][2]
Degas solvents rigorously. If the solution turns green/blue, the Pd is dead.[1][2] Add more catalyst. Add TMS-acetylene slowly to prevent homocoupling.[2]
Black Precipitate (Coupling) Palladium Black formation.[1][2]This is normal at the end of the reaction.[2] If it happens immediately, your ligand (

) is insufficient.[1][2] Add 10% extra

to stabilize Pd.
Product Polymerization Unstable terminal alkyne.Store the final product (3-ethynyl) in solution (e.g., DMSO/Ethanol) at -20°C. Avoid storing as a dry film for long periods.[2]

Frequently Asked Questions (FAQs)

Q: Can I use 2-acetylcyclohexanone instead of 2-hydroxymethylene cyclohexanone? A: No. Starting with 2-acetylcyclohexanone will yield 3-methyl -2-methyl-4,5,6,7-tetrahydroindazole.[2] The methyl group at C3 is very difficult to oxidize to an alkyne.[2] You need the C3-H (from the formyl precursor) to allow for easy iodination and subsequent substitution.[2]

Q: Why use TMS-acetylene? Can I use acetylene gas directly? A: Using acetylene gas often leads to "double coupling," where the acetylene binds to two indazole molecules (Indazole-C≡C-Indazole).[2] The TMS group acts as a protecting group, ensuring only mono-coupling occurs.[2] It is easily removed with mild base (


).[2]

Q: My Sonogashira reaction turns black instantly. Why? A: This indicates rapid precipitation of Palladium metal (Pd black), meaning the catalyst is no longer active in the cycle.[1][2] This is usually caused by insufficient ligands or oxygen ingress.[2]

  • Fix: Add extra Triphenylphosphine (

    
    ) to the reaction mixture to stabilize the Pd species and ensure the vessel is strictly anaerobic.
    

Q: How do I distinguish the N1 and N2 isomers by standard 1H NMR without NOE? A: While NOE is definitive, the N-Methyl singlet often differs:

  • N1-Me: Typically appears around 3.70 – 3.90 ppm .[2]

  • N2-Me: Typically appears downfield around 4.00 – 4.15 ppm .[2] (Note: These shifts can vary by solvent; always use NOE for the first batch to create a standard).

References

  • BenchChem. Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole. (Accessed 2024).[1][2][5] Link[1][2]

  • Organic Chemistry Portal. Synthesis of Indazoles and Tetrahydroindazoles. (Accessed 2024).[1][2][5] Link

  • National Institutes of Health (NIH). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands.[2] (2015).[1][2][6] Link

  • Royal Society of Chemistry (RSC). Regioselective synthesis of 2H-indazoles through direct alkylation reactions.[2] (Accessed 2024).[1][2][5] Link[1][2]

  • Beilstein Journal of Organic Chemistry. Synthesis and reactivity of azole-based iodazinium salts. (Accessed 2024).[1][2][5] Link

Sources

preventing polymerization of ethynyl groups during purification

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Polymerization During Purification

Welcome to the technical support center for handling and purifying ethynyl-containing compounds. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter the common yet frustrating challenge of unintended polymerization. Instead of a rigid manual, we present a dynamic resource that addresses the fundamental chemistry behind the instability of ethynyl groups and provides practical, field-tested solutions to ensure the integrity of your compounds during purification.

Part 1: Foundations – Why Are Ethynyl Groups So Reactive?

The carbon-carbon triple bond (C≡C) in an ethynyl group is a region of high electron density, composed of one strong sigma (σ) bond and two weaker pi (π) bonds.[1] This electron richness makes the alkyne moiety susceptible to a variety of reactions, including the additions and polymerizations that can compromise your sample.[2][3] Terminal alkynes (R-C≡C-H) are particularly vulnerable due to the acidic nature of the terminal proton, which can be easily abstracted by base or can participate in metal-catalyzed coupling reactions.[4][5]

The primary pathways leading to polymerization during purification are:

  • Metal-Catalyzed Coupling: Trace amounts of copper, palladium, or other transition metals, often remnants from preceding reactions like Sonogashira or Glaser-Hay couplings, are potent catalysts for oxidative homocoupling, leading to diyne formation and subsequent polymerization.[6][7][8]

  • Radical Polymerization: Exposure to oxygen, heat, or light can initiate free-radical chain reactions, resulting in the formation of polyacetylene-like materials.[2][9] These are often observed as insoluble, colored precipitates.

  • Thermal Instability: Ethynyl compounds, especially terminal alkynes, can be thermodynamically unstable and may oligomerize or decompose upon heating.[1][10] This is a critical consideration during solvent evaporation.

Part 2: Troubleshooting Guide – Real-World Scenarios

This section addresses specific problems you may encounter in the lab.

Question: I just finished a Sonogashira coupling. After my workup, I loaded the crude material onto a silica gel column. Now I see an intractable brown/black solid at the top of the column, and my product yield is very low. What went wrong?

Answer: This is a classic presentation of copper-catalyzed polymerization. The primary culprit is residual copper(I) from your coupling reaction, which is mediating a Glaser-Hay type homocoupling of your alkyne starting material or product on the silica gel surface.[7][11] Silica gel's slightly acidic nature can also exacerbate the issue.

  • Causality: Copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate. In the presence of an oxidant (like trace oxygen in your solvent or air), these intermediates couple to form a 1,3-diyne, which can then polymerize further.[7][12] This process is often rapid and irreversible.

  • Immediate Action: Unfortunately, the polymerized material is likely lost. The priority is to salvage any unreacted material by eluting the column quickly.

  • Preventative Strategy: Before any chromatographic purification, you must rigorously remove the copper catalyst.

    • After the initial organic extraction, wash the organic layer thoroughly with an aqueous solution of a chelating agent. A 10% solution of ammonium hydroxide or a dilute solution of ethylenediaminetetraacetic acid (EDTA) is effective at sequestering copper ions.

    • Always use deoxygenated solvents for both your workup and your column chromatography to minimize oxidative coupling. See the protocol section below for details.

    • Consider using neutral alumina for your stationary phase, as it is less acidic than silica gel.

Question: My purified ethynyl compound looks like a clean oil/solid, but the NMR spectrum shows very broad, unresolved "humps" where I expect sharp peaks. Is my compound impure?

Answer: Yes, the presence of broad signals in the NMR spectrum is a strong indicator of oligomerization or polymerization.[13][14] Instead of a single, well-defined molecule, you have a mixture of low-molecular-weight polymers (oligomers) of varying lengths. This mixture of similar but distinct chemical environments leads to a smear of overlapping peaks rather than sharp singlets, doublets, or triplets.

  • Causality: This can be caused by slow polymerization during storage or a purification step that was not entirely inert. For instance, concentrating the compound at an elevated temperature on a rotary evaporator can initiate thermal polymerization.[15]

  • Diagnostic Test: Besides NMR, you can often confirm this with mass spectrometry. You may see a distribution of masses corresponding to dimers, trimers, and higher-order oligomers.

  • Solution: Repurification may be possible if the degree of oligomerization is low. Consider a very careful chromatography run on neutral alumina with inhibited, deoxygenated solvents. However, if the polymerization is extensive, the material may not be salvageable.

Question: I tried to remove the solvent from my product on the rotovap at 40°C, and the flask now contains a dark, sticky tar. How can I safely concentrate my ethynyl compounds?

Answer: You have likely initiated thermal polymerization.[10] Many ethynyl-containing molecules are thermally sensitive, and the combination of heat and the increasing concentration as solvent evaporates creates ideal conditions for polymerization.

  • Causality: Heat provides the activation energy for radical initiation or other decomposition pathways. As the solvent is removed, the concentration of the reactive monomer increases, accelerating the rate of polymerization.

  • Preventative Protocol:

    • Minimize Heat: Use the lowest possible temperature for evaporation. For volatile solvents like dichloromethane or ethyl acetate, a bath temperature of 20-25°C (room temperature) is often sufficient, especially with a good vacuum pump.

    • Add an Inhibitor: Before evaporation, add a small amount of a radical inhibitor to the solution. Butylated hydroxytoluene (BHT) or hydroquinone are excellent choices. (See inhibitor table below).

    • Don't Evaporate to Dryness: If possible, leave a small amount of solvent in the flask to keep the compound dilute. This material can be co-evaporated with a more volatile, non-reactive solvent or placed directly on a high-vacuum line without heating.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to store ethynyl-containing compounds long-term? Store them in a freezer (-20°C or lower), under an inert atmosphere (argon or nitrogen), and in a flask protected from light (wrapped in aluminum foil or in an amber vial). If the compound is in solution, use a deoxygenated solvent.

Q2: Can I use a copper-free Sonogashira protocol to avoid these issues? While copper-free Sonogashira reactions can mitigate the problem of copper contamination, they are not a panacea.[6] The palladium catalyst itself can have some activity, and many "copper-free" conditions still require higher temperatures, which can promote thermal polymerization.[15] Rigorous inert techniques remain crucial.

Q3: Are internal alkynes (R-C≡C-R') as prone to polymerization as terminal alkynes (R-C≡C-H)? Generally, internal alkynes are significantly more stable. The absence of the acidic terminal proton prevents the formation of metal acetylides, which is the key first step in many polymerization pathways like Glaser coupling.[7] However, they can still undergo radical or thermally induced polymerization, so careful handling is still advised.

Q4: I suspect my starting material alkyne is already partially oligomerized. How can I purify it before my reaction? Purifying a commercial or previously synthesized alkyne is good practice. Distillation under reduced pressure (for liquids) or careful recrystallization (for solids) are effective methods. For chromatography, use neutral alumina and deoxygenated solvents containing a radical inhibitor like BHT (~50 ppm).

Part 4: Preventative Protocols & Strategies
Inhibitor Selection Guide

Adding a polymerization inhibitor is a key preventative measure during workup, purification, and storage.[16][17]

InhibitorChemical ClassTypical Conc.Use CaseRemoval Method
Butylated Hydroxytoluene (BHT) Phenolic50-200 ppmGeneral purpose, good for chromatography & distillation.Chromatography, distillation.
Hydroquinone (HQ) Phenolic100-1000 ppmEffective for storage and distillation. Can be a true inhibitor.[17][18]Basic wash (e.g., 5% NaOH (aq)), chromatography.[17]
4-Methoxyphenol (MEHQ) Phenolic10-50 ppmOften used for storing commercial monomers like acrylates.[18]Basic wash, chromatography.
Phenothiazine Amine100-500 ppmVery effective for acrylates and styrenes, often used at higher temps.[10]Acidic wash, chromatography.
TEMPO Nitroxide Radical1-100 ppmHighly effective radical trap. Can be expensive.[18]Chromatography.
Protocol 1: Deoxygenation of Solvents

Oxygen is a key initiator of radical polymerization. Always use deoxygenated solvents for reactions, workups, and chromatography of sensitive alkynes.

Method: Sparge with Inert Gas

  • Obtain a cylinder of dry argon or nitrogen with a regulator.

  • Equip a clean, dry solvent bottle with a cap that has two openings (e.g., a septum pierced with two needles).

  • Insert a long needle or glass pipette through one opening so its tip is below the solvent surface. Connect this to the inert gas line.

  • Insert a short "exit" needle through the second opening, not submerged in the solvent.

  • Bubble the inert gas through the solvent at a moderate rate for 20-30 minutes.

  • Once deoxygenated, store the solvent under a positive pressure of the inert gas.

Protocol 2: Rigorous Removal of Copper Catalyst

Objective: To remove residual copper salts after a coupling reaction to prevent polymerization during purification.

  • Following the reaction, quench with water or saturated ammonium chloride.

  • Extract your product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the organic layer to a separatory funnel.

  • Wash the organic layer twice with a 1:1 mixture of saturated aqueous ammonium chloride and 28% aqueous ammonium hydroxide. The aqueous layer will turn deep blue as it complexes with the copper.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and add ~100 ppm of BHT.

  • Proceed with solvent evaporation under reduced pressure and low temperature.

Part 5: Mechanistic Visualizations
Diagram 1: The Glaser-Hay Homocoupling Pathway

This diagram illustrates the copper-catalyzed oxidative homocoupling of terminal alkynes, a common cause of polymerization during the workup of coupling reactions.

Glaser_Hay_Coupling cluster_0 Catalytic Cycle 2 R-C≡CH 2 x Terminal Alkyne Cu-Acetylide Copper(I) Acetylide (R-C≡C-Cu) 2 R-C≡CH->Cu-Acetylide -2H⁺ Cu(I) Cu(I) Catalyst Cu(I)->Cu-Acetylide Coupling Reductive Elimination (Dimerization) Cu-Acetylide->Coupling Forms Dimer Oxidation Oxidation (O₂) Oxidation->Coupling Coupling->Cu(I) Regenerates Catalyst Diyne 1,3-Diyne Product (R-C≡C-C≡C-R) Coupling->Diyne Polymer Further Polymerization Diyne->Polymer [Chain Growth]

Caption: Copper-catalyzed Glaser-Hay homocoupling leads to unwanted diyne and polymer byproducts.

Diagram 2: Troubleshooting Workflow for Product Instability

This workflow provides a logical path for diagnosing and solving issues related to the polymerization of ethynyl compounds.

Troubleshooting_Workflow cluster_purification During Purification cluster_storage During Storage Start Observe Instability (e.g., discoloration, precipitation, broad NMR) Q1 Issue during Chromatography? Yes/No Start->Q1 A1 Likely Metal-Catalyzed Polymerization on Column. ACTION: Perform rigorous aqueous wash before loading. Use neutral alumina. Q1:s->A1 Yes Q2 Issue during Solvent Evaporation? Yes/No Q1:s->Q2 No A2 Likely Thermal Polymerization. ACTION: Use low temp (≤25°C). Add radical inhibitor (BHT). Do not evaporate to dryness. Q2:s->A2 Yes Q3 Solid/Oil degraded over time? Yes/No Q2:s->Q3 No A3 Likely Radical/Oxidative Polymerization. ACTION: Store under Argon/N₂. Protect from light. Store at -20°C or below. Q3:s->A3 Yes

Caption: A decision tree for troubleshooting common instability issues with ethynyl compounds.

References
  • Study.com. (n.d.). Alkyne Functional Group & Reactions | Overview & Examples. Retrieved February 25, 2026, from [Link]

  • CK-12 Foundation. (2026, February 2). Physical and Chemical Properties of Alkynes. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (n.d.). Alkyne. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules.
  • National Institutes of Health. (2024, October 9). Cyclic polymers from alkynes: a review. PMC. Retrieved February 25, 2026, from [Link]

  • OpenStax. (n.d.). 22.3 Reactions of Alkenes and Alkynes – Organic and Biochemistry Supplement. Retrieved February 25, 2026, from [Link]

  • ACS Publications. (n.d.). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Journal of Medicinal Chemistry. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Alkyne Polymerization | Request PDF. Retrieved February 25, 2026, from [Link]

  • ACS Publications. (2007, February 21). Alkyne-Functional Polymers through Sonogashira Coupling to Poly(4-bromostyrene). Macromolecules. Retrieved February 25, 2026, from [Link]

  • ACS Publications. (2024, March 15). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 25, 2026, from [Link]

  • MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules. Retrieved February 25, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 10.8 Alkynes – Organic Chemistry I. Retrieved February 25, 2026, from [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2020, April 13). Penning Spectroscopy and Structure of Acetylene Oligomers in He Nanodroplets. Retrieved February 25, 2026, from [Link]

  • YouTube. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved February 25, 2026, from [Link]

  • RSC Publishing. (n.d.). Oligomerization and cyclization reactions of acetylene. Retrieved February 25, 2026, from [Link]

  • CORE. (n.d.). Synthesis and Characterization of Sequence-Defined Stiff Oligomers Using the Sonogashira Reaction. Retrieved February 25, 2026, from [Link]

  • ACS Publications. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes. Retrieved February 25, 2026, from [Link]

  • National Institutes of Health. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes. PMC. Retrieved February 25, 2026, from [Link]

  • American Chemical Society. (2023, August 13). How does Copper change the pKa of alkynes in water?. Retrieved February 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. PMC. Retrieved February 25, 2026, from [Link]

  • Michigan State University. (n.d.). Alkyne Reactivity. Department of Chemistry. Retrieved February 25, 2026, from [Link]

  • Grokipedia. (n.d.). Polymerisation inhibitor. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (n.d.). Glaser coupling. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved February 25, 2026, from [Link]

  • MDPI. (2016, December 9). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules. Retrieved February 25, 2026, from [Link]

  • ACS Publications. (2022, December 9). Mechanistic Study of Alkyne Insertion into Cu–Al and Au–Al Bonds: A Paradigm Shift for Coinage Metal Chemistry. Inorganic Chemistry. Retrieved February 25, 2026, from [Link]

  • RSC Publishing. (n.d.). Penning spectroscopy and structure of acetylene oligomers in He nanodroplets. Retrieved February 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved February 25, 2026, from [Link]

  • SONAR. (n.d.). Acetylene Oligomerization over Pd Nanoparticles with Controlled Shape: A Parahydrogen-Induced Polarization Study. Retrieved February 25, 2026, from [Link]

  • ACS Publications. (2013, June 20). Aerobic Copper-Catalyzed Organic Reactions. Chemical Reviews. Retrieved February 25, 2026, from [Link]

  • RSC Publishing. (2014, May 28). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved February 25, 2026, from [Link]

  • AperTO. (2025, December 17). Acetylene oligomerization at the surface of TiO2. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2025, August 6). Copper(I) Alkyne and Alkynide Complexes | Request PDF. Retrieved February 25, 2026, from [Link]

  • Quimidroga. (n.d.). Polymerization Inhibitors. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). EP1396484A1 - Method for preventing polymerization in an acrylic acid manufacturing process.
  • Diamond Light Source. (2020, June 1). ISIS Zeolite pore control for purification of polymer starting materials. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2025, August 6). Macromonomer Purification Strategy for Well-Defined Polymer Amphiphiles Incorporating Poly(ethylene glycol) Monomethacrylate | Request PDF. Retrieved February 25, 2026, from [Link]

  • Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). EP0306729A1 - Polymer bound antioxidant stabilizers.
  • MDPI. (n.d.). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. Catalysts. Retrieved February 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). For Catching-by-Polymerization Oligo Purification: Scalable Synthesis of the Precursors to the Polymerizable Tagging Phosphoramidites. PMC. Retrieved February 25, 2026, from [Link]

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Technical Support Center: Stability of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-methyl-4,5,6,7-tetrahydro-2H-indazole. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this compound, with a specific focus on its stability under acidic conditions. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate and address stability challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the indazole ring system, and how might the tetrahydro- and N-methyl features of my molecule influence this?

The indazole ring system, being aromatic, is generally quite stable. It consists of a benzene ring fused to a pyrazole ring. The pyrazole component is known for its resistance to non-oxidizing acids. However, the stability of your specific molecule, 2-methyl-4,5,6,7-tetrahydro-2H-indazole, is influenced by two key structural modifications:

  • The Tetrahydro Feature: The hydrogenation of the benzene ring to a cyclohexane ring removes the aromaticity of that portion. Saturated carbocycles are generally stable, but their presence means the overall system's stability is primarily dictated by the substituted pyrazole ring.

  • The N-Methyl Group: The methyl group is on the N2 position of the pyrazole ring. In the parent indazole system, there is a tautomeric equilibrium between 1H- and 2H-indazoles. The 1H-tautomer is generally more stable.[1][2] By synthesizing the 2-methyl derivative, you have locked the molecule into the less stable tautomeric form, which could potentially influence its reactivity under stress conditions.

While the core heterocyclic system is robust, the overall stability of your molecule must be empirically determined, especially when other functional groups are present on the tetrahydro- ring.

Q2: I need to perform a reaction in an acidic medium. What are the potential degradation pathways for 2-methyl-tetrahydroindazole?

While specific degradation pathways for 2-methyl-tetrahydroindazole are not extensively documented in the literature, we can hypothesize potential reactions based on general chemical principles. The most likely points of reactivity under acidic conditions would be any acid-labile functional groups attached to the core structure. If the core itself is to degrade, it would likely require harsh conditions.

A hypothetical degradation could involve protonation of the pyrazole nitrogens, which might make the ring susceptible to nucleophilic attack, potentially leading to ring-opening, though this is less common for pyrazoles. If your synthesis involves protecting groups that were removed with acid, you might have some confidence in its short-term stability to those specific reagents.[3]

It is crucial to perform a forced degradation study to identify the actual degradation products for your specific molecule and conditions.[4][5]

Q3: How do I design a forced degradation study to test the stability of my 2-methyl-tetrahydroindazole derivative in acidic conditions?

A forced degradation study, also known as stress testing, is essential for understanding the intrinsic stability of your molecule.[6][7] The goal is to achieve a modest amount of degradation (typically 5-20%) to allow for the identification of degradation products without completely destroying the parent compound.[7]

Here is a recommended starting point for designing your study.

Table 1: Experimental Design for Acidic Forced Degradation Study

Condition IDAcid TypeAcid ConcentrationTemperatureTime Points (hours)
A-1HCl0.1 MRoom Temperature2, 6, 12, 24, 48
A-2HCl0.1 M60 °C1, 2, 4, 8, 12
A-3HCl1 MRoom Temperature2, 6, 12, 24, 48
A-4HCl1 M60 °C1, 2, 4, 8, 12
ControlNone (in solvent)N/A60 °C48

Causality behind Experimental Choices:

  • Acid Concentration: We use a range from mild (0.1 M) to strong (1 M) to cover different potential reaction conditions.[8]

  • Temperature: Elevated temperature is used to accelerate degradation and reveal liabilities that may not be apparent at room temperature over a short timeframe.

  • Time Points: Multiple time points are crucial for understanding the kinetics of the degradation.

  • Control: A control sample heated without acid is essential to distinguish between thermal and acid-catalyzed degradation.

Troubleshooting and Analysis

Q4: I have run my forced degradation experiment. How do I analyze the results?

The primary tool for analyzing the outcome of a forced degradation study is a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[9][10]

A stability-indicating method is one that can separate the parent compound (2-methyl-tetrahydroindazole) from all its degradation products, allowing for accurate quantification of each.

The results are typically presented as the percentage of the parent compound remaining over time.

Table 2: Sample Data Presentation for Stability Study

Time (hours)% Parent Compound Remaining (Condition A-2: 0.1 M HCl, 60 °C)
0100.0
198.5
296.2
492.1
885.3
1279.8

In this example, the data clearly shows degradation over time under these specific conditions.

Q5: My HPLC analysis shows multiple new peaks. What are my next steps?

The appearance of new peaks in your chromatogram indicates the formation of degradation products. The next crucial step is to identify these products. This is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass of the degradation products, you can often deduce their structures, which provides insight into the degradation pathway.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Acidic Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of 2-methyl-tetrahydroindazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • For each condition, transfer a known volume of the stock solution into a vial.

    • Add the specified volume and concentration of acid.

    • If using a co-solvent to ensure solubility, maintain a consistent and low percentage of the organic solvent.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., water bath, oven) for the specified time points. Protect from light if photostability is not the variable being tested.

  • Time Point Sampling: At each designated time point, withdraw an aliquot of the sample.

  • Neutralization: Immediately neutralize the aliquot with an equivalent amount of base (e.g., NaOH) to quench the degradation reaction.

  • Dilution: Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Workflow for Stability Assessment

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare Stock Solution (1 mg/mL in MeCN) prep_stress Prepare Stress Samples (Acid, Temp, Control) prep_stock->prep_stress incubation Incubate at Defined Temp prep_stress->incubation sampling Sample at Time Points (e.g., 0, 2, 6, 12, 24h) incubation->sampling neutralize Neutralize to Quench sampling->neutralize hplc RP-HPLC Analysis neutralize->hplc data Quantify Parent Peak & Degradants hplc->data lcms LC-MS for Degradant ID data->lcms If degradants > threshold

Caption: Workflow for a forced degradation study.

Visualizing the Chemistry

Structure of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole

Caption: Structure of 2-methyl-tetrahydroindazole.

Hypothetical Acid-Catalyzed Reaction

While the tetrahydroindazole core is expected to be relatively stable, a functional group, such as an ester, would be a primary site for acid-catalyzed hydrolysis.

G reactant Ester-Substituted 2-Methyl-Tetrahydroindazole reagents + H₃O⁺ (Acidic Conditions) reactant->reagents product1 Carboxylic Acid Derivative reagents->product1 product2 + Alcohol reagents->product2

Caption: Hypothetical hydrolysis of an ester substituent.

References

  • Cerecetto, H., et al. (2005). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Arkivoc, 2005(11), 292-306. Available at: [Link]

  • Ladds, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4230-4249. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced degradation and impurity profiling. In Handbook of isolation and characterization of impurities in pharmaceuticals (pp. 59-114). Academic Press.
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-13.
  • Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(41), 10568-10572.
  • Kumar, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link]

  • ResolveMass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Patel, N. N., & Soni, C. (2021). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 14(3), 209-215.
  • Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Sharma, G., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(4), 133-137.
  • Singh, A., & Singh, P. (2018). Technical considerations of forced degradation studies of new drug substances and product: Regulatory perspectives. Journal of Drug Delivery and Therapeutics, 8(2), 67-72.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5919-5930. Available at: [Link]

  • Narayanam, M., & Singh, S. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
  • Reddy, B. V. S., et al. (2018). Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1 H-Pyrazoles Using Lewis Acid. ACS Combinatorial Science, 20(10), 573-578. Available at: [Link]

  • Kumar, S., et al. (2015). Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. Organic & Biomolecular Chemistry, 13(3), 768-778. Available at: [Link]

  • Vijaya, J., et al. (2013). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Applied Biology and Pharmaceutical Technology, 4(2), 1219-1228.

Sources

Technical Support Center: Resolving Regioselectivity in 2H-Indazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common regioselectivity issues encountered during the N-alkylation of indazoles. By synthesizing field-proven insights with core mechanistic principles, this resource aims to provide actionable solutions to achieve desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the difficulty in achieving regioselectivity in indazole alkylation?

A1: The primary challenge stems from the annular tautomerism of the indazole ring. The indazole molecule exists in a dynamic equilibrium between two tautomeric forms: the 1H-indazole and the 2H-indazole.[1][2][3][4] The 1H-tautomer, which possesses a benzenoid structure, is generally the more thermodynamically stable form.[1][3][5][6][7] However, direct alkylation can occur on the nitrogen atom of either tautomer present in the equilibrium, leading to a mixture of N1 and N2-substituted products.[1][2][3][6] The final product ratio is a delicate balance of thermodynamic and kinetic factors, heavily influenced by experimental conditions.[2][5]

Indazole_Tautomerism cluster_0 Alkylation Reaction Start 1H-Indazole (Thermodynamically Favored) Tautomer 2H-Indazole (Quinonoid Tautomer) Start->Tautomer Equilibrium ProductN1 N1-Alkylated Product (Thermodynamic Product) Start->ProductN1 Alkylation ProductN2 N2-Alkylated Product (Kinetic Product) Tautomer->ProductN2 Alkylation Reagents + R-X (Alkylating Agent) + Base caption Fig 1: Indazole Tautomerism and Alkylation Pathways.

Caption: Fig 1: The core challenge of indazole alkylation arises from two competing tautomers.

Q2: How can I reliably determine the regiochemistry of my N-alkylated indazole products?

A2: Unambiguous structural assignment is critical. While techniques like UV derivative spectrophotometry can be used, the most definitive and widely accepted methods are one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.[8][9]

  • Heteronuclear Multiple Bond Correlation (HMBC): This is a powerful technique for distinguishing isomers. For an N1-substituted indazole, a long-range correlation is typically observed between the protons of the alkyl group's CH₂ (the one attached to the nitrogen) and the C7a carbon of the indazole ring.[6][7][10] Conversely, for an N2-substituted isomer, this correlation is absent, but a correlation appears between the same CH₂ protons and the C3 carbon.[7][10]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This can also be used to confirm assignments by observing through-space interactions between the alkyl group protons and the protons on the indazole ring system.[3][6]

Troubleshooting Guide: Optimizing for Selectivity

Q3: My reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?

A3: Favoring the N1 isomer involves shifting the reaction conditions to favor the thermodynamically more stable product. This is often achieved by carefully selecting the base and solvent system.

  • Strategy 1: Employ Sodium Hydride (NaH) in Tetrahydrofuran (THF). This is one of the most effective and widely reported systems for achieving high N1 selectivity.[6][11][12][13] The prevailing hypothesis is that for indazoles with an electron-rich C3 substituent (like an ester or amide), the sodium cation coordinates with both the N2 atom and the C3 substituent.[3][6][7] This chelation forms a "tight ion pair" that sterically hinders the approach of the electrophile to the N2 position, thereby directing alkylation to N1.[4][7] Increasing the reaction temperature to 50 °C can often drive the reaction to completion while maintaining excellent regiocontrol.[3][11]

  • Strategy 2: Use Cesium Carbonate (Cs₂CO₃) in Dioxane. This combination has also proven highly effective for selective N1-alkylation, especially when using alkyl tosylates as electrophiles.[1][3][12] Reactions are typically run at elevated temperatures (e.g., 90 °C) to ensure solubility and reactivity, often yielding the N1 product in over 90% yield.[1][3][4]

N1_Selectivity_Mechanism cluster_0 Proposed N1-Selective Mechanism (NaH/THF) Indazole Indazole with C3=O group NaH + NaH in THF Deprotonation Deprotonation Indazole->Deprotonation Chelate Na+ Chelation Complex (Tight Ion Pair) Deprotonation->Chelate Block N2 position is sterically hindered Chelate->Block Attack SN2 Attack from N1 Chelate->Attack RX + R-X (Electrophile) Product Selective N1-Alkylated Product Attack->Product caption Fig 2: Chelation-controlled N1-alkylation workflow.

Caption: Fig 2: Chelation-controlled N1-alkylation workflow.

Q4: How can I selectively synthesize the N2-alkylated (2H-indazole) product?

A4: Achieving N2 selectivity often requires moving away from standard base/alkyl halide conditions and employing methods that favor kinetic control or use alternative activation mechanisms.

  • Strategy 1: Mitsunobu Reaction. The Mitsunobu reaction (using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD) is a reliable method for obtaining the N2 isomer.[4][6][11] This method often shows a strong preference for the formation of the N2-alkylated product.[7][10] It is hypothesized that the phosphine intermediate may provide a form of chelation control that directs the alkylation to the N2 position.[1][3][4]

  • Strategy 2: Acid-Catalyzed Alkylation. Modern protocols have demonstrated excellent N2 selectivity under acidic conditions, avoiding strong bases entirely. One highly effective method involves reacting the indazole with an alkyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[14][15][16] This reaction proceeds via protonation of the imidate, which is then attacked by the N2-nitrogen of the indazole, yielding the N2-alkylated product exclusively.[14][16] A similar strategy using diazo compounds with TfOH also affords N2-alkylated products with high selectivity.[17]

  • Strategy 3: Leverage Substituent Effects. The electronic properties of the indazole ring itself can direct alkylation. The presence of strong electron-withdrawing groups (e.g., NO₂ or CO₂Me) at the C7 position has been shown to confer excellent N2 regioselectivity (≥96%), even under standard NaH/THF conditions.[5][7][11][13]

Q5: My indazole alkylation reaction has a low yield or is not going to completion. What should I check?

A5: Low conversion can often be traced back to the reaction setup, particularly the compatibility of the base and solvent.

  • Base and Solvent Incompatibility: Certain combinations are known to be ineffective. For example, using weaker carbonate bases like K₂CO₃ or Na₂CO₃ in a non-polar solvent like THF often fails to produce any N-alkylated product.[6][11] For carbonate bases to be effective, a more polar aprotic solvent like DMF is typically required, though this often leads to mixtures of isomers.[1][11][18]

  • Reactivity of Alkylating Agent: The reactivity of the electrophile follows the general trend for halides: I > Br > Cl.[19] If you are using a less reactive alkyl chloride and observing poor conversion, switching to the corresponding bromide or iodide can significantly improve the reaction rate.

  • Reaction Temperature: Some systems require heat to proceed at a reasonable rate. For instance, N1-selective alkylation with Cs₂CO₃ in dioxane may show no reaction at room temperature but proceeds in excellent yield at 90 °C.[3][4] Similarly, sluggish NaH/THF reactions can often be driven to completion by warming to 50 °C.[6][11]

Data & Protocols

Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity
Indazole SubstrateBaseSolventElectrophileTemp (°C)N1:N2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylateK₂CO₃DMFn-Pentyl bromideRT1.4 : 182[11]
Methyl 1H-indazole-3-carboxylateNaHTHFn-Pentyl bromide50>99 : 189[6][11]
Methyl 5-bromo-1H-indazole-3-carboxylateNaHDMFIsopropyl iodideRT38 : 46 (yields)84[1][3]
Methyl 5-bromo-1H-indazole-3-carboxylateCs₂CO₃DioxaneEthyl tosylate90>98 : 296[1][3][4]
1H-IndazoleNaHTHFn-Pentyl bromide501 : 1.390[7]
7-Nitro-1H-indazoleNaHTHFn-Pentyl bromide501 : >9991[7][11]
Methyl 1H-indazole-3-carboxylate(Mitsunobu)THFn-PentanolRT1 : 2.578[7][11]

Note: Ratios and yields are highly substrate-dependent and this table serves as a general guide.

Experimental Protocols

Protocol 1: N1-Selective Alkylation using Sodium Hydride in THF[6][11][12]
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise. The suspension will be stirred at 0 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 equiv) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. If TLC or LC-MS analysis shows incomplete conversion, gently heat the reaction to 50 °C.[5][11]

  • Work-up: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction[4][6]
  • Preparation: To a solution of the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS. For some substrates, warming to 50 °C may be necessary.[4]

  • Isolation: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazide byproduct.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N2-alkylated indazole.

References

  • Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • Alam, S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Available at: [Link]

  • Gallegos, L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available at: [Link]

  • Alam, S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]

  • Gallegos, L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • ResearchGate. (2025, August 10). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]

  • Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (2006, October 24). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Taylor & Francis Online. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Available at: [Link]

  • ResearchGate. (n.d.). Effect of base, solvent, and temperature. a [Scientific Diagram]. Available at: [Link]

  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Bookser, B. C. (2018, May 23). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions... ACS Publications. Available at: [Link]

  • Claramunt, R. M., et al. (2008). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available at: [Link]

  • Robinson, D. J., et al. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. PMC - NIH. Available at: [Link]

  • Robinson, D. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • ResearchGate. (2021, August 2). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

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Technical Support Center: Purification of 3-Ethynyl-Indazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers synthesizing and purifying 3-ethynyl-1H-indazole intermediates, a critical scaffold in kinase inhibitor development (e.g., Axitinib analogs).

Subject: Troubleshooting & Purification Protocols for 3-Ethynyl-1H-Indazole Synthesis Applicable Chemistry: Sonogashira Coupling, N-Alkylation/Protection, Desilylation Target Audience: Medicinal Chemists, Process Chemists

Introduction: The Scaffold & The Challenge

The 3-ethynyl-indazole moiety is a privileged structure in oncology drug discovery. However, its synthesis presents a "Triad of Impurities" that often leads to project bottlenecks:

  • Transition Metal Contamination: Persistent Pd/Cu residues from Sonogashira coupling.

  • Regioisomerism: The thermodynamic (N1) vs. kinetic (N2) protection/alkylation competition.

  • Alkyne Instability: Homocoupling (Glaser) and polymerization of the terminal alkyne.

This guide provides self-validating workflows to isolate high-purity intermediates.

Module 1: The Primary Workflow (Sonogashira Coupling)

Context: The standard route involves coupling 3-iodo-1H-indazole (often N-protected) with trimethylsilylacetylene (TMSA).

Visual Workflow: Crude to Crystal

PurificationWorkflow Start Crude Reaction Mixture (Pd/Cu, SM, Product, Homocouple) Quench Step 1: Chelation Wash (Aq. NH4Cl/NH3 or EDTA) Start->Quench Dilute w/ EtOAc Filter Step 2: Filtration (Celite/Silica Pad) Quench->Filter Organic Layer Decision Is Product Solid? Filter->Decision Conc. in vacuo Recryst Step 3A: Recrystallization (Aq. EtOH or Toluene/Hex) Decision->Recryst Yes (High crystallinity) Column Step 3B: Flash Chromatography (Gradient Hex/EtOAc) Decision->Column No (Oils/Complex mix) Final Pure 3-((TMS)ethynyl)-indazole Recryst->Final Column->Final

Caption: Figure 1. Standard purification logic for Sonogashira intermediates. Note the critical chelation step before chromatography to prevent metal leaching.

Protocol 1: Metal Scavenging & Workup

Issue: Palladium residues turn the product grey/brown and catalyze decomposition. The Fix: Do not rely solely on column chromatography.

  • The "Blue Wash": Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash twice with a 1:1 mixture of Saturated

    
     and Concentrated 
    
    
    
    .
    • Mechanism:[1][2][3] Ammonia forms water-soluble complexes with Copper (

      
      ), turning the aqueous layer deep blue. Repeat until the aqueous layer is colorless.
      
  • Palladium Scavenging: If the crude solid remains dark:

    • Dissolve in THF/EtOAc.

    • Add SiliaMetS® Thiol or N-acetyl cysteine (10 wt% relative to crude).

    • Stir for 1 hour at RT, then filter through a Celite pad.

Module 2: Regioisomer Separation (N1 vs. N2)

Context: Indazoles are ambident nucleophiles. Protecting the nitrogen (e.g., THP, Boc, SEM) prior to coupling often yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.

Differentiation Table
FeatureN1-Isomer (Desired)N2-Isomer (Impurity)
Polarity (TLC) Generally Less Polar (Higher

)
Generally More Polar (Lower

)
UV Activity Strong fluorescence (254 nm)Distinct UV profile (often weaker)
Proton NMR C3-H (if unfunctionalized) or substituent signals are distinct.Cross-peaks in NOESY between N-group and C3-H are diagnostic.
Crystallinity Higher melting point (usually).Lower melting point; often an oil.
Protocol 2: Separation Strategy

Scenario: You have a 4:1 mixture of N1:N2 protected 3-iodoindazole.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40–63 µm).

    • Eluent: Hexane/EtOAc gradient.[4][5][6]

    • Tip: The N1 isomer usually elutes first.[7] Use a shallow gradient (e.g., 0%

      
       10% EtOAc over 20 CV) to maximize separation resolution.
      
  • Selective Crystallization (The "Crash" Method):

    • If chromatography provides overlapping fractions, pool them.

    • Dissolve in minimal hot Ethanol or Toluene .

    • Add Hexane (anti-solvent) dropwise until turbidity persists.

    • Cool slowly to

      
      . The symmetric N1 isomer preferentially crystallizes, leaving the N2 oil in the mother liquor.
      

Module 3: Deprotection & Terminal Alkyne Handling

Context: Removing the TMS group to yield the active 3-ethynyl-1H-indazole.

Protocol 3: Controlled Desilylation

Reagents:


 in Methanol (MeOH) or TBAF in THF.
Critical Risk:  Terminal alkynes on electron-rich heterocycles are prone to oxidative homocoupling (Glaser) or polymerization if metal traces remain.
  • Reaction: Stir the TMS-intermediate with

    
     (1.5 eq) in MeOH at 
    
    
    
    to RT. Monitor by TLC (product will be slightly more polar than TMS-SM).
  • Workup (Avoid Metals):

    • Dilute with water, extract with

      
       or DCM.
      
    • Do NOT use copper-contaminated glassware.

  • Purification:

    • Sublimation: For small scales (<500 mg), 3-ethynylindazole can often be sublimed under high vacuum (

      
      ) at moderate heat (
      
      
      
      ).
    • Recrystallization: From Cyclohexane or Hexane/Chloroform .

Troubleshooting & FAQs

Q1: My product turns black upon standing. Why?

A: This indicates residual Palladium or Copper.

  • Immediate Fix: Redissolve in EtOAc and wash with 5% aqueous L-Cysteine or EDTA solution.

  • Prevention: Ensure the "Blue Wash" (Module 1) is exhaustive during the initial workup. Store the final product under Argon at

    
     excluded from light.
    
Q2: I see a "double spot" on TLC that merges. Is it isomerization?

A: Likely yes. Indazoles with labile protecting groups (like THP or Acetyl) can tautomerize or migrate on acidic silica.

  • Solution: Add 1%

    
     (Triethylamine) to your chromatography solvent system to neutralize the silica acidity.
    
Q3: The Sonogashira reaction stalled at 60% conversion.

A: Oxygen poisoning or "Alkyne Polymerization" on the catalyst surface.

  • Diagnosis: If the solution turned black immediately, oxygen was present.

  • Fix: Degas all solvents (sparge with Argon for 15 mins) before adding the catalyst. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide.

Q4: How do I confirm I have the N1 isomer without X-ray?

A: Use 2D NMR (NOESY) .

  • N1-Isomer: NOE correlation observed between the N1-protecting group protons and the C7-H proton (the aromatic proton "below" the nitrogen).

  • N2-Isomer: NOE correlation observed between the N2-protecting group protons and the C3-substituent (or C3-H).

References

  • BenchChem Technical Support. (2025).[4] Application Notes: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Literature and Protocols. Retrieved from

  • Organic Syntheses. (2020).[8] Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[8] Retrieved from [8]

  • National Institutes of Health (NIH). (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from

  • ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from

Sources

overcoming steric hindrance in 4,5,6,7-tetrahydroindazole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for overcoming challenges in the cross-coupling of 4,5,6,7-tetrahydroindazole derivatives. The unique steric profile of the saturated cyclohexene ring fused to the pyrazole core presents significant hurdles in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, often leading to low yields or complete reaction failure.

This guide is structured to provide researchers, medicinal chemists, and drug development professionals with actionable troubleshooting advice, answers to frequently asked questions, and validated protocols. We will delve into the mechanistic reasons behind common failures and provide a logical framework for optimizing these demanding transformations.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My cross-coupling reaction with a substituted 4,5,6,7-tetrahydroindazole is resulting in low to no product yield. What are the primary causes?

A1: This is the most common issue when dealing with this sterically demanding scaffold. The low reactivity can typically be traced back to one or more key steps in the catalytic cycle being kinetically disfavored. The primary culprits are:

  • Inefficient Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the aryl/heteroaryl halide bond, can be extremely slow.[1] The steric bulk of the tetrahydroindazole, especially with substituents near the coupling site (C3 or N1/N2), can physically block the approach of the bulky catalyst complex.

  • Difficult Reductive Elimination: The final, product-forming step can be impeded by the steric congestion around the palladium center, which prevents the two coupling partners from coming into the required proximity to form the new bond.[1]

  • Suboptimal Ligand Choice: The ligand is arguably the most critical component. A ligand that is not sterically bulky or electron-rich enough will fail to create the reactive, low-coordinate Pd(0) species necessary for the oxidative addition of hindered substrates.[2][3]

  • Inappropriate Base or Solvent: The choice of base and solvent is not trivial; they influence catalyst activity, substrate solubility, and the rate of key steps like transmetalation.[4][5] A weak base may not be sufficient to facilitate the transmetalation step in Suzuki couplings, while an inappropriate solvent can fail to stabilize the catalytic intermediates.[4]

Q2: I am observing significant amounts of side products, such as dehalogenation of my starting material or protodeboronation of my boronic acid. How can I minimize these pathways?

A2: These side reactions compete directly with the desired cross-coupling and are often exacerbated by the slow kinetics of the main reaction.

  • Dehalogenation (Hydrodehalogenation): This occurs when the organopalladium intermediate undergoes β-hydride elimination (if an abstractable β-hydrogen is present) or reacts with a hydrogen source in the reaction mixture instead of the coupling partner.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like those from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)3) families are designed to promote reductive elimination over side reactions.[2][6] Ensuring strictly anhydrous and anaerobic conditions is also critical to minimize sources of hydrogen.[1]

  • Protodeboronation (for Suzuki-Miyaura Couplings): This is the cleavage of the C-B bond by a proton source, destroying your nucleophile. It is often promoted by excess water and strong bases, especially at elevated temperatures.[1]

    • Solution:

      • Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as the base, which are known to be effective while minimizing this side reaction.[7]

      • Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).

      • Use anhydrous solvents and ensure the base is dry. While some water can be beneficial in Suzuki couplings, excess water is detrimental.[1][4]

Q3: My reaction starts (as seen on TLC/LC-MS) but stalls before reaching completion, often with the formation of palladium black. What is happening?

A3: Reaction stalling accompanied by the precipitation of palladium black is a classic sign of catalyst decomposition. The active Pd(0) species is unstable and can agglomerate into inactive palladium clusters.

  • Cause: The catalytic cycle has likely been interrupted. With sterically hindered substrates, if the rate of oxidative addition is very slow, the unstable Pd(0) complex has more time to decompose. Similarly, if an intermediate is too stable and does not proceed to the next step, decomposition pathways can take over.

  • Solution:

    • Ligand Choice: Use bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands form more stable complexes with palladium, preventing agglomeration while still promoting the necessary reactivity.[8][9] Bidentate ligands like DPPF or Xantphos can also enhance catalyst stability.[10]

    • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1] Consider running the reaction at a lower temperature for a longer period or using microwave irradiation, which can promote the desired reaction pathway through rapid, localized heating.[11][12]

    • Precatalyst Selection: Use modern, air-stable precatalysts (e.g., G3 or G4 Buchwald precatalysts). These are designed to generate the active Pd(0) species efficiently and cleanly in situ, minimizing decomposition at the start of the reaction.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best suited for functionalizing a 4,5,6,7-tetrahydroindazole scaffold at the C3-position?

A1: Both the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions are powerful tools for this purpose, but the choice depends on the desired bond.[13][14]

  • Suzuki-Miyaura Coupling: This is the go-to method for forming C-C bonds and is generally robust. For a C3-iodo or C3-bromo tetrahydroindazole, coupling with an aryl or heteroaryl boronic acid (or ester) is a standard approach.[15] Success hinges on overcoming the steric hindrance, which requires careful selection of a catalyst system.

  • Buchwald-Hartwig Amination: For C-N bond formation, this is the premier method.[10] Coupling a C3-halo tetrahydroindazole with a primary or secondary amine requires a highly active catalyst system, often employing specialized biarylphosphine ligands.[2][7]

Q2: How do I select the optimal ligand for such a sterically demanding coupling?

A2: Ligand selection is a process of balancing steric bulk with electron-donating ability.

  • For Steric Hindrance: You need a ligand that is sufficiently bulky to both stabilize the monoligated Pd(0) species (which is highly reactive in oxidative addition) and to promote the final reductive elimination step.[2][3]

  • Recommended Ligands: The most successful ligands for these types of challenging couplings are typically bulky, electron-rich monophosphine ligands. N-heterocyclic carbenes (NHCs) are also excellent choices.[8][9]

Ligand ClassExamplesKey Advantage for Hindered Substrates
Buchwald Biarylphosphines SPhos, XPhos, RuPhosHighly active and versatile, promoting both oxidative addition and reductive elimination.[6]
Dialkylphosphinobiphenyls tBuXPhosIncreased steric bulk and electron-donating ability compared to standard XPhos.
Fu's Ligands P(t-Bu)₃Very strong electron donor, excellent for activating less reactive substrates like aryl chlorides.[3]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable Pd complexes, resistant to decomposition at high temperatures.[8][9]
Q3: Can microwave-assisted synthesis overcome the challenges of steric hindrance?

A3: Yes, microwave irradiation is an excellent strategy for difficult cross-coupling reactions.[11] Conventional heating relies on slow heat transfer, but microwave energy directly excites polar molecules in the mixture, leading to rapid and uniform heating.[12] This can significantly shorten reaction times and improve yields by outcompeting slower degradation pathways.[16][17] Many reactions that fail under conventional heating proceed smoothly in a microwave reactor.

Visualized Workflows and Mechanisms

The Challenge in the Catalytic Cycle

Steric hindrance from the tetrahydroindazole scaffold primarily impacts two key steps in the Suzuki-Miyaura catalytic cycle: oxidative addition and reductive elimination.

Suzuki_Miyaura_Cycle cluster_hindrance Key Steric Challenge Points Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Intermediate Pd0->OA_Complex + Ar-X (Hindered Substrate) Trans_Complex Transmetalation Intermediate OA_Complex->Trans_Complex + Ar'-B(OR)₂ + Base RE_Complex Reductive Elimination Intermediate Trans_Complex->RE_Complex Isomerization Product Product (Ar-Ar') RE_Complex->Product Reductive Elimination Regen_Cat L-Pd(0) RE_Complex->Regen_Cat Regeneration H1 High activation energy due to steric clash during Pd insertion H2 Bulky groups prevent close proximity needed for C-C bond formation

Caption: Suzuki-Miyaura cycle highlighting steps impacted by steric hindrance.

Troubleshooting Flowchart for Failed Reactions

If a reaction fails, this decision tree can guide your optimization strategy.

Troubleshooting_Flowchart decision decision start Reaction Failed: Low or No Yield decision1 Any SM Degradation (e.g., Protodeboronation)? start->decision1 Check Starting Materials end_success Reaction Optimized action1a Switch to Boronic Ester (Bpin) Use K₃PO₄ or Cs₂CO₃ Ensure Anhydrous Conditions decision1->action1a Yes decision2 Is Catalyst Inactive? (e.g., Pd Black formed) decision1->decision2 No action1a->end_success action2a Switch to Bulky Ligand (SPhos, IPr) Use modern Precatalyst (G3/G4) Lower Temperature decision2->action2a Yes decision3 Reaction Stalled? (SM consumed but no product) decision2->decision3 No action2a->end_success action3a Likely difficult Reductive Elimination. Increase Ligand Bulk (tBuXPhos) Increase Temperature or Use Microwave Irradiation decision3->action3a Yes action_final Likely failed Oxidative Addition. Increase Ligand Electron Donation (P(t-Bu)₃) Switch to more reactive halide (I > Br > Cl) Increase Temperature / Use Microwave decision3->action_final No, No Reaction at all action3a->end_success action_final->end_success

Caption: A decision tree for troubleshooting failed coupling reactions.

Key Experimental Protocols

Disclaimer: These are general starting points. Optimal conditions may vary based on the specific substrates. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is optimized for a challenging coupling between a C3-bromo-4,5,6,7-tetrahydroindazole and an arylboronic acid.

  • Preparation: To an oven-dried reaction vial, add the C3-bromo-4,5,6,7-tetrahydroindazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%) and any additional ligand if required. Add this solid mixture to the reaction vial.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (0.2 M concentration, approx. 5 mL).

  • Reaction: Seal the vial, and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Alternatively, heat in a microwave reactor at 120-140 °C for 30-90 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite, and wash the celite pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for a Sterically Hindered Buchwald-Hartwig C-N Coupling

This protocol describes the coupling of a C3-bromo-4,5,6,7-tetrahydroindazole with a primary or secondary amine.

  • Preparation: To an oven-dried reaction vial, add the C3-bromo-4,5,6,7-tetrahydroindazole (1.0 mmol, 1.0 equiv) and the palladium precatalyst (e.g., tBuXPhos-Pd-G3, 0.02 mmol, 2 mol%).

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv) and the base, sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M concentration, approx. 5 mL).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 4-18 hours.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Current time information in Denbighshire, GB. (n.d.). Google.
  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017, March 27). Princeton University.
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation. (n.d.). Scilit.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025, July 1). Molecules.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO.
  • Synthesis of Indazole Scaffolds from Arynes and Suitable Coupling Partners - A Brief Review. (2024, July 31). Bentham Science Publisher.
  • Synthesis of Indazole Scaffolds from Arynes and Suitable Coupling Partners - A Brief Review | Request PDF. (n.d.). ResearchGate.
  • Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. (2019, October 4). Organic Letters.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). Pharmaceuticals.
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. (n.d.). Organic Chemistry Portal.
  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. (n.d.). Semantic Scholar.
  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. (n.d.). Benchchem.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). Molecules.
  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (2020, September 2). ACS Catalysis.
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (n.d.). DSpace@MIT.
  • C–C Coupling in sterically demanding porphyrin environments. (2024, November 4). Beilstein Journal of Organic Chemistry.
  • The Synthetic & Mechanistic Organic Chemistry of Palladium. (n.d.). Wipf Group.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations. (n.d.). Benchchem.
  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic & Biomolecular Chemistry.
  • Efficient Microwave-Assisted Synthesis of Tetrahydroindazoles and their Oxidation to Indazoles. (2025, August 7). ResearchGate.
  • Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. (2009, October 16). Chemical Society Reviews.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013, February 11). Angewandte Chemie International Edition.
  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF. (n.d.). ResearchGate.
  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. (n.d.). Semantic Scholar.
  • High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. (2022, August 31). Magnetochemistry.
  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki-Miyaura cross-coupling reaction. (2022, February 21). PolyU Scholars Hub.
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.). ACS Omega.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022, August 3). International Journal of Molecular Sciences.
  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (2020, September 18). ACS Catalysis.
  • Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. (2016, November 16). Bioconjugate Chemistry.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. (n.d.). Sigma-Aldrich.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). Semantic Scholar.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. (n.d.). Nanomaterials.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24). International Journal of Pharmaceutical Sciences and Research.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). WuXi AppTec.
  • Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. (n.d.). Beilstein Journal of Organic Chemistry.
  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. (2024, June 9). Journal of the American Chemical Society.
  • Transition metal-free ether coupling and hydroamidation enabling the efficient synthesis of congested heterocycles. (n.d.). The Royal Society of Chemistry.
  • Regioselectivity issues in the functionalization of indazoles. (n.d.). Benchchem.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). ResearchGate.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). Beilstein Journal of Organic Chemistry.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021, April 6). Accounts of Chemical Research.

Sources

Validation & Comparative

Structural Validation of 3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole (Target Compound) presents a classic regiochemical challenge: distinguishing the N2-methyl isomer from the thermodynamically competing N1-methyl alternative. Standard 1D


H NMR is often insufficient for conclusive assignment due to the lack of scalar coupling between the methyl group and the ring protons.

This guide provides a definitive protocol for validating the 2H-indazole core. By comparing the target molecule against its N1-isomer alternative, we demonstrate that 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the requisite method for structural confirmation, offering a self-validating "spatial lock" between the N-methyl group and the C3-ethynyl substituent.

The Structural Challenge: Target vs. Alternative

In tetrahydroindazole chemistry, alkylation of the pyrazole ring can occur at either nitrogen. The resulting isomers have distinct pharmacologies but nearly identical physical properties (polarity, mass).

  • The Target (Isomer A): 2-methyl -4,5,6,7-tetrahydro-2H-indazole.

    • Key Feature: The N-methyl group is spatially proximal to the C3-ethynyl group.

  • The Alternative (Isomer B): 1-methyl -4,5,6,7-tetrahydro-1H-indazole.

    • Key Feature: The N-methyl group is spatially proximal to the C7-methylene protons of the cyclohexane ring.

Comparative Spectral Signatures (Reference Data)

The following table contrasts the expected NMR shifts for the target against the unwanted alternative. Note the subtle differences in 1D NMR versus the definitive correlations in 2D NMR.

FeatureTarget (2-Me Isomer) Alternative (1-Me Isomer) Differentiation Power
N-Me Shift (

)
~3.85 - 3.95 ppm (s)~3.65 - 3.75 ppm (s)Low (Solvent dependent)
Ethynyl Proton (

)
~3.20 ppm (s)~3.20 ppm (s)None
C3 Carbon (

)
~125 - 130 ppm~132 - 138 ppmMedium
HMBC Correlation N-Me

C2 & C3
N-Me

C1 & C7a
High (Requires high res)
NOESY Correlation N-Me

Ethynyl-H
N-Me

C7-H (Ring)
Definitive (High Confidence)

Technical Insight: The N2-isomer is often favored in specific alkylation conditions (e.g., Mitsunobu reaction or specific solvent effects), while the N1-isomer is typically the thermodynamic product.[1] Without NOESY, you cannot guarantee you have the Target.

Visualization of Structural Logic

The following diagrams illustrate the spatial relationships that dictate the NMR assignment strategy.

Diagram 1: The "Spatial Lock" Mechanism (NOE Pathways)

NOE_Pathway Target Target: 2-Methyl Isomer (Desired) NMe_Target N-CH3 (Protons) Target->NMe_Target Ethynyl C3-Ethynyl (Proton) Target->Ethynyl Alt Alternative: 1-Methyl Isomer (Impurity) NMe_Alt N-CH3 (Protons) Alt->NMe_Alt C7 C7-Methylene (Ring H) Alt->C7 NMe_Target->Ethynyl STRONG NOE (< 3.0 Å) NMe_Alt->C7 STRONG NOE (< 2.5 Å)

Caption: Visualizing the definitive NOE correlations. The Target (Blue) shows interaction between the Methyl and Ethynyl groups. The Alternative (Red) shows interaction between the Methyl and the Cyclohexane ring.

Diagram 2: Characterization Decision Tree

Decision_Tree Start Crude Product Isolated Step1 1D 1H NMR (CDCl3) Start->Step1 Check Are peaks pure? Step1->Check Purify Chromatography (Sep N1 from N2) Check->Purify Mixture Step2 2D NOESY Experiment (Mixing time: 500ms) Check->Step2 Clean Purify->Step1 Decision Analyze Cross-peaks at ~3.9 ppm (N-Me) Step2->Decision ResultA Cross-peak to ~3.2 ppm (Ethynyl H) Decision->ResultA Observed ResultB Cross-peak to ~2.6 ppm (C7-Ring H) Decision->ResultB Observed ConclusionA CONFIRMED: 2-Methyl Isomer ResultA->ConclusionA ConclusionB REJECTED: 1-Methyl Isomer ResultB->ConclusionB

Caption: Logical workflow for assigning the regiochemistry of the tetrahydroindazole core.

Detailed Experimental Protocol

To replicate the validation of the 2-methyl isomer, follow this self-validating protocol. This method assumes the use of a standard 400 MHz or higher NMR spectrometer.

Phase 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this specific molecule.
    • Reasoning:

      
       typically provides sharper resolution for the ethynyl proton singlet, preventing exchange broadening that can occur in protic solvents or wet DMSO.
      
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Phase 2: Acquisition Parameters
  • 1D

    
    H NMR: 
    
    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (D1):

      
       2.0 seconds (ensure full relaxation of the ethynyl proton for accurate integration).
      
    • Scans: 16.

  • 2D NOESY (The Critical Step):

    • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).

    • Mixing Time (D8): 400 - 500 ms .

      • Why: This duration is optimized for small-to-medium molecules (MW < 500) to build up the Nuclear Overhauser Effect without excessive spin-diffusion.

    • Points: 2048 (F2) x 256 (F1).

    • Scans: 8-16 per increment.

Phase 3: Data Processing & Analysis
  • Phasing: Apply careful manual phasing. The ethynyl proton is a sharp singlet; ensure it is perfectly symmetrical.

  • Integration: Normalize the N-methyl singlet (approx 3.9 ppm) to 3H.

  • NOE Check:

    • Locate the N-methyl signal on the diagonal.

    • Look horizontally/vertically for cross-peaks.

    • Pass Criteria: A clear cross-peak at the frequency of the ethynyl proton (~3.2 ppm).

    • Fail Criteria: Absence of ethynyl cross-peak AND presence of a cross-peak in the aliphatic region (~2.6-2.7 ppm), indicating proximity to the C7-methylene.

References

  • Regioselectivity in Indazole Alkylation

    • Cheung, M., et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry. Discusses the thermodynamic preference for N1 vs.
    • Source: [J. Org.[2][3] Chem. via ACS Publications]([Link])

  • NMR of Heterocyclic Isomers

    • Claramunt, R. M., et al. "The use of 13C-1H coupling constants in the structural assignment of N-substituted azoles." Heterocycles.
    • Source:

  • NOESY Application in Small Molecules

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on optimizing mixing times for NOESY experiments).
    • Source:

  • Tetrahydroindazole Synthesis

    • Lussio, M., et al. "Synthesis and biological evaluation of 1,5,6,7-tetrahydro-4H-indazol-4-ones."[4] Bioorganic & Medicinal Chemistry. Contains specific proton shift data for tetrahydroindazole cores.

    • Source:

Sources

Mass Spectrometry Validation of Ethynyl-Indazole Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis and validation protocol for Ethynyl-Indazole (E-Ind) Conjugates using Mass Spectrometry.

A Comparative Technical Guide for Chemical Biology & Drug Discovery

Executive Summary

Ethynyl-Indazole (E-Ind) conjugates represent a high-performance class of chemical probes, primarily utilized in Activity-Based Protein Profiling (ABPP) and covalent kinase inhibition. Unlike standard Ethynyl-Phenyl (E-Ph) or aliphatic alkyne scaffolds, the indazole core offers distinct mass spectrometric advantages: enhanced ionization efficiency in ESI(+) mode due to the heterocyclic nitrogen and a unique, noise-resistant fragmentation signature.

This guide objectively compares E-Ind conjugates against standard phenyl-alkyne alternatives and details a self-validating MS workflow to ensure structural integrity and target confirmation.

Comparative Analysis: Ethynyl-Indazole vs. Ethynyl-Phenyl

In drug discovery, the choice of the "click" handle or warhead scaffold dictates the limit of detection (LOD) and confidence in identification.

Performance Metrics

The following table summarizes the performance of Ethynyl-Indazole conjugates compared to the industry-standard Ethynyl-Phenyl conjugates.

FeatureEthynyl-Indazole (E-Ind) Ethynyl-Phenyl (E-Ph) Technical Rationale
ESI(+) Ionization High ModerateThe indazole N2 nitrogen (pyridine-like) accepts protons readily, enhancing signal intensity in positive mode.
Diagnostic Ions High Specificity Low SpecificityE-Ind yields rare heterocyclic fragments (e.g., m/z 117, 145) distinguishable from biological background. E-Ph yields generic m/z 77/91 ions.
Hydrophobicity ModerateHighE-Ind is more polar, reducing non-specific binding to LC columns and improving peak shape.
Fragmentation Energy Higher (30-40 eV)Lower (20-30 eV)The fused bicyclic system of indazole is more robust, preserving the core tag for MS3 or reporter ion analysis.
Mechanistic Insight: The "Diagnostic Ion" Advantage

Expertise Note: In complex proteomic matrices, the primary challenge is not detecting the parent mass, but confirming the identity of the conjugate amidst isobaric interferences.

  • The Problem with Phenyl: Ethynyl-phenyl conjugates fragment to form the tropylium ion (m/z 91) or phenyl cation (m/z 77). These are ubiquitous in peptide background noise (from Phenylalanine residues), leading to high false discovery rates.

  • The Indazole Solution: Under HCD (Higher-energy Collisional Dissociation), the ethynyl-indazole core undergoes a characteristic ring cleavage or side-chain loss (often generating acylium-indazole species or losses of HCN), providing a "fingerprint" that stands out against peptide backbones [1, 2].

Experimental Protocol: Self-Validating MS Workflow

This protocol is designed to be self-validating . It includes checkpoints where the user must verify data quality before proceeding, ensuring "Trustworthiness" in the results.

Phase 1: Sample Preparation & "Click" Derivatization

Objective: Conjugate the ethynyl-probe labeled proteome with an Azide-Biotin or Azide-Arg-Tag for enrichment/detection.

  • Lysis: Lyse cells in PBS containing 1% NP-40 and protease inhibitors.

  • Click Reaction:

    • Add Azide-Tag (100 µM), CuSO4 (1 mM), TCEP (1 mM), and TBTA (100 µM).

    • Critical Step: Incubate for 1 hour at RT.

    • Validation Checkpoint: Run a Western Blot (Streptavidin-HRP) on a small aliquot. If no laddering is observed, the click reaction failed; do not proceed to MS.

  • Precipitation: MeOH/Chloroform precipitation to remove excess reagents.

  • Digestion: Resuspend in 8M Urea, reduce (DTT), alkylate (IAA), dilute to 2M Urea, and digest with Trypsin (Sequencing Grade) overnight.

Phase 2: LC-MS/MS Acquisition Parameters

Instrument: Orbitrap (e.g., Exploris 480 or Eclipse) or Q-TOF. Mode: Data-Dependent Acquisition (DDA) with Inclusion List (if target is known) or Parallel Reaction Monitoring (PRM) for validation.

  • LC Gradient: 5% to 35% B (Acetonitrile + 0.1% FA) over 60 mins.

  • MS1 Settings: Resolution 60,000; AGC Target 3e6.

  • MS2 Settings (HCD):

    • Isolation Window: 1.6 m/z.

    • Collision Energy (NCE): Stepped NCE (28, 35, 42). Why? Indazoles are rigid. Stepped energy ensures fragmentation of both the peptide backbone (lower energy) and the indazole core (higher energy).

    • Resolution: 15,000 (sufficient for diagnostic ions).

Phase 3: Data Analysis & Structural Confirmation

Objective: Filter for the specific Ethynyl-Indazole-Triazole signature.

  • Mass Shift Calculation:

    • Target Mass = [Peptide Mass] + [Probe Mass] + [Azide-Tag Mass].

    • Note: The "Ethynyl" group becomes a "Triazole". Ensure your search engine (e.g., MaxQuant, Proteome Discoverer) is set to variable modification: C(Probe_Structure)H(1)N(3).

  • Diagnostic Ion Filtering:

    • Extract XIC (Extracted Ion Chromatogram) for the Indazole core fragment (often m/z ~117.05 or ~145.05 depending on substitution).

    • Validation Checkpoint: Co-elution of the Peptide Backbone fragments (y/b ions) and the Indazole Diagnostic Ion is required to confirm the hit.

Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating E-Ind conjugates, emphasizing the "Self-Correcting" nature of the protocol.

MS_Validation_Workflow Start Sample: Ethynyl-Indazole Labeled Proteome Click CuAAC Reaction (Azide-Tag) Start->Click WB_Check Checkpoint: Western Blot Signal Observed? Click->WB_Check Stop_Fail STOP: Optimize Click Conditions WB_Check->Stop_Fail No Digest Trypsin Digestion & Peptide Enrichment WB_Check->Digest Yes LCMS LC-MS/MS (HCD) Stepped NCE 28-42 Digest->LCMS Data_Search Search: Variable Mod (Triazole-Indazole) LCMS->Data_Search Diag_Check Checkpoint: Indazole Diagnostic Ion Present? Data_Search->Diag_Check False_Pos Discard: Likely False Positive Diag_Check->False_Pos No Site_Loc Site Localization (b/y ions) Diag_Check->Site_Loc Yes

Caption: Logical workflow for MS validation of Ethynyl-Indazole conjugates, integrating biochemical checkpoints (Western Blot) and spectral checkpoints (Diagnostic Ions) to minimize false discoveries.

Mechanistic Fragmentation Pathway

Understanding how the molecule breaks is crucial for interpreting spectra. The diagram below details the fragmentation of the Ethynyl-Indazole moiety under HCD.

Fragmentation_Pathway Parent Precursor Ion [Peptide-Triazole-Indazole]+ Step1 HCD Activation (NCE > 30) Parent->Step1 PathA Peptide Backbone (b/y ions) Step1->PathA Low Energy PathB Linker Cleavage Step1->PathB High Energy Frag1 Indazole Core Ion (Diagnostic) PathB->Frag1 Primary Break Frag2 Loss of N2/HCN (Secondary Frag) Frag1->Frag2 Rearrangement

Caption: HCD fragmentation pathway. High collision energy is required to liberate the diagnostic Indazole core ion from the peptide-linker complex.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Source: ResearchGate.[1] URL:[Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Source: Journal of Medicinal Chemistry (via NIH/PMC). URL:[Link]

  • Nontargeted screening based on EI-MS spectra using statistical methods: An investigative study of synthetic indole/indazole cannabinoids. Source: PubMed.[2] URL:[Link]

  • Click Chemistry in Proteomic Investigations. Source: Chemical Reviews (via NIH/PMC). URL:[Link]

Sources

A Researcher's Guide to the Metabolic Stability of 2-Methyl-Indazole Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical early-stage hurdle. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing a promising therapeutic agent. The 2-methyl-indazole scaffold, a privileged structure in medicinal chemistry, is no exception to this scrutiny. This guide provides an in-depth, objective comparison of the metabolic stability of 2-methyl-indazole scaffolds, offering experimental insights and data-driven guidance for optimizing these promising molecules.

At the heart of drug metabolism are enzyme families, primarily the Cytochrome P450 (CYP) superfamily, which are responsible for the biotransformation of a vast array of xenobiotics.[1] For developers working with 2-methyl-indazole-based compounds, a thorough understanding of their interaction with these enzymes is paramount. This guide will delve into the known metabolic pathways of this scaffold, compare its stability with relevant alternatives, and provide a detailed experimental protocol for its evaluation, all grounded in scientific literature and regulatory expectations.

The Metabolic Landscape of N-Alkylated Indazoles: A Tale of Two Isomers

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[2][3] Alkylation of the indazole core can lead to the formation of both 1-alkyl and 2-alkyl isomers, and their relative thermodynamic stability can influence their formation during synthesis.[4][5][6] The 1H-tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[2] This inherent stability can play a role in the regioselectivity of synthetic reactions.[7][8]

While thermodynamic stability is an important chemical consideration, it does not directly predict metabolic stability. The susceptibility of a molecule to enzymatic degradation is a complex interplay of electronics, sterics, and the specific active site geometries of metabolizing enzymes. For N-alkylated indazoles, the position of the alkyl group can significantly impact how the molecule is presented to and processed by CYP enzymes.

A pertinent example can be found in the metabolism of pazopanib, a potent tyrosine kinase inhibitor containing a 2,3-dimethyl-2H-indazole moiety. In vitro studies with human liver microsomes have identified CYP3A4 as the primary enzyme responsible for its metabolism, with minor contributions from CYP1A2 and CYP2C8.[9] The main metabolic pathways for pazopanib include hydroxylation and N-demethylation.[10] This provides a crucial insight: the 2-methyl group and the indazole ring itself are potential sites for metabolic attack.

Experimental Evaluation of Metabolic Stability: A Step-by-Step Protocol

To provide a practical framework for researchers, this section details a standard in vitro protocol for assessing the metabolic stability of a 2-methyl-indazole-containing compound using human liver microsomes (HLMs). This assay is a cornerstone of early drug discovery, providing key parameters such as half-life (t½) and intrinsic clearance (CLint).[12]

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of disappearance of a 2-methyl-indazole test compound upon incubation with human liver microsomes.

Materials:

  • Test compound (2-methyl-indazole derivative)

  • Pooled human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (for quenching and sample preparation)

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Incubator/shaking water bath set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Thaw the human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution (acetonitrile with internal standard).

  • Incubation:

    • In a microcentrifuge tube, add the phosphate buffer, the test compound (at a final concentration typically around 1 µM), and the human liver microsomes (at a final protein concentration of 0.5-1 mg/mL).

    • Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing the cold quenching solution. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • Vortex the quenched samples to precipitate the microsomal proteins.

    • Centrifuge the samples at a high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The use of an internal standard helps to correct for variations in sample processing and instrument response.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration) .

This protocol provides a robust and reproducible method for assessing metabolic stability, aligning with recommendations from regulatory bodies like the FDA and EMA.[7][13]

Visualizing the Process

To better illustrate the key processes, the following diagrams created using Graphviz are provided.

Metabolic_Pathway 2-Methyl-Indazole Scaffold 2-Methyl-Indazole Scaffold Phase I Metabolism Phase I Metabolism 2-Methyl-Indazole Scaffold->Phase I Metabolism CYP450 (e.g., CYP3A4) Hydroxylated Metabolites Hydroxylated Metabolites Phase I Metabolism->Hydroxylated Metabolites Hydroxylation N-Demethylated Metabolite N-Demethylated Metabolite Phase I Metabolism->N-Demethylated Metabolite N-Demethylation Phase II Metabolism Phase II Metabolism Hydroxylated Metabolites->Phase II Metabolism UGTs, SULTs Conjugated Metabolites (More Water-Soluble) Conjugated Metabolites (More Water-Soluble) Phase II Metabolism->Conjugated Metabolites (More Water-Soluble)

Caption: Potential metabolic pathways for a 2-methyl-indazole scaffold.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test Compound Stock Test Compound Stock Pre-incubation (Compound + HLM) Pre-incubation (Compound + HLM) Test Compound Stock->Pre-incubation (Compound + HLM) HLM Aliquots HLM Aliquots HLM Aliquots->Pre-incubation (Compound + HLM) NADPH System NADPH System Initiate Reaction (add NADPH) Initiate Reaction (add NADPH) NADPH System->Initiate Reaction (add NADPH) Pre-incubation (Compound + HLM)->Initiate Reaction (add NADPH) Time-point Sampling (0-60 min) Time-point Sampling (0-60 min) Initiate Reaction (add NADPH)->Time-point Sampling (0-60 min) Quench Reaction (ACN + IS) Quench Reaction (ACN + IS) Time-point Sampling (0-60 min)->Quench Reaction (ACN + IS) Protein Precipitation & Centrifugation Protein Precipitation & Centrifugation Quench Reaction (ACN + IS)->Protein Precipitation & Centrifugation LC-MS/MS Quantification LC-MS/MS Quantification Protein Precipitation & Centrifugation->LC-MS/MS Quantification Data Analysis (t½, CLint) Data Analysis (t½, CLint) LC-MS/MS Quantification->Data Analysis (t½, CLint)

Caption: Experimental workflow for the in vitro metabolic stability assay.

Comparative Data and Strategies for Improvement

While a direct comparison of unsubstituted 1-methyl and 2-methyl indazoles is elusive, we can create a hypothetical comparative dataset based on known metabolic liabilities and strategies for improvement.

CompoundScaffoldModificationHypothetical t½ (min) in HLMHypothetical CLint (µL/min/mg)Rationale for Stability Difference
A 2-Methyl-IndazoleUnsubstituted1546.2Baseline stability, potential for oxidation on the benzene ring or N-demethylation.
B 1-Methyl-IndazoleUnsubstituted2034.7Altered presentation to CYP active site may slightly decrease metabolic rate compared to the 2-methyl isomer.
C 2-Methyl-IndazoleFluorination on Benzene Ring4515.4Blocking a potential site of metabolism (a "metabolic hotspot") with a fluorine atom can significantly improve stability.[13]
D 2-Methyl-IndazoleReplacement of Methyl with Ethyl1069.3Increasing the size of the N-alkyl group can sometimes increase susceptibility to N-dealkylation.
E 2-Methyl-IndazoleBioisosteric replacement of a labile group6011.6Replacing a metabolically weak point with a more stable bioisostere can dramatically enhance metabolic stability.[13][14][15]

Strategies for Enhancing Metabolic Stability of 2-Methyl-Indazole Scaffolds:

  • Blocking Metabolic Hotspots: The introduction of metabolically stable groups, such as fluorine or deuterium, at positions identified as sites of metabolism can effectively block enzymatic attack.[13][16] For 2-methyl-indazoles, this could involve substitution on the benzene ring or deuteration of the N-methyl group.

  • Bioisosteric Replacement: If a particular functional group on the 2-methyl-indazole scaffold is found to be a metabolic liability, it can be replaced with a bioisostere that retains the desired biological activity but is more resistant to metabolism.[13][14][15] For example, a metabolically unstable ester group could be replaced with a more stable oxadiazole.

  • Modulation of Physicochemical Properties: Altering properties such as lipophilicity and pKa can influence a compound's affinity for metabolizing enzymes. Generally, highly lipophilic compounds tend to be more susceptible to metabolism.

Conclusion: A Path Forward for 2-Methyl-Indazole Drug Candidates

The 2-methyl-indazole scaffold remains a valuable starting point for the design of novel therapeutics. While it presents its own set of metabolic considerations, a systematic and data-driven approach to evaluating and optimizing its stability can lead to successful drug candidates. By understanding the key metabolic pathways, employing robust in vitro assays, and strategically applying medicinal chemistry principles such as blocking metabolic hotspots and bioisosteric replacement, researchers can navigate the challenges of drug metabolism and unlock the full potential of this privileged scaffold. Adherence to regulatory guidelines throughout this process will ensure the generation of high-quality, reliable data to support the progression of new chemical entities toward clinical development.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Enhancement of metabolic stability with structural modifications.... (n.d.).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry.
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
  • From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors. (2017). Molecules.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • and 2-methyl imidazole-containing farnesyl-protein transferase inhibitors: interaction with and metabolism by rat hep
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
  • Mechanism of a Highly Selective N2 Alkyl
  • Bioisosteres that influence metabolism. (2022). Hypha Discovery Blogs.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica.
  • Comparison of metabolic stability and metabolite identification of 55 ECVAM/ICCVAM validation compounds between human and rat liver homogenates and microsomes - a preliminary analysis. (2009). PubMed.
  • Metabolic stability in human and mouse liver microsomes (HLM and MLM).... (n.d.).
  • Industry view: In vitro comparative metabolism studies to identify metabolites. (n.d.). EFSA.
  • Indazoles in Drug Discovery. (n.d.). PharmaBlock.
  • Synthesis and biological evaluation of indazole derivatives | Request PDF. (2025).
  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. (n.d.). Institute of Crystallography - IC - CNR.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). Journal of Applicable Chemistry.
  • The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. (2024). Molecules.
  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat D
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). PMC.
  • CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). (2008).
  • Bioavailability, metabolism and disposition of oral pazopanib in patients with advanced cancer | Request PDF. (2025).
  • Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. (2017). PMC.
  • Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability | Request PDF. (2025).
  • Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. (2008). PubMed.
  • Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. (n.d.). Frontiers.
  • In Silico Tools and Software to Predict ADMET of New Drug Candid
  • Tackling metabolism issues in drug discovery with in silico methods. (2024). News-Medical.net.
  • Prediction of cytochrome P450 isoform responsible for metabolizing a drug molecule. (2010). PMC.
  • Development of a selective and scalable N1-indazole alkyl
  • 2 Alignment of the six major drug- metabolizing CYPs. The alignment was.... (n.d.).
  • Metabolism of 2022 FDA approved small molecule drugs PART 2. (2023). Hypha Discovery Blogs.
  • Genetic Basis of Drug Metabolism. (2002). Medscape.
  • Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium s

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Comparative Crystallographic Analysis: Tetrahydroindazole vs. Indazole Scaffolds in Kinase & HSP90 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3D Advantage

In the structural optimization of kinase and chaperone inhibitors, the transition from a planar Indazole scaffold to a non-planar Tetrahydroindazole (THI) scaffold represents a critical strategy for accessing novel chemical space. While indazoles provide a rigid, aromatic anchor for the hinge region of kinases, their flatness limits their ability to explore "out-of-plane" selectivity pockets.

This guide objectively compares the crystallographic performance of THI-protein complexes against their indazole counterparts. Analysis of X-ray data reveals that the THI scaffold's cyclohexene ring introduces a defined "pucker," allowing vectors that access solvent-exposed or hydrophobic regions inaccessible to planar analogs. This structural feature correlates with improved selectivity profiles in targets like Interleukin-2 Inducible T-cell Kinase (ITK) and HSP90 .

Structural Comparison: Planarity vs. Pucker

The core differentiation lies in the geometry of the fused ring system. The indazole is fully aromatic and planar (2D), whereas the tetrahydroindazole contains a saturated cyclohexene ring that adopts a half-chair or boat conformation (3D).

Comparative Data: ITK Inhibitors

The most definitive crystallographic evidence comes from the optimization of ITK inhibitors, where an indazole series was evolved into a THI series to improve selectivity.

Table 1: Crystallographic Metrics of Indazole vs. THI Complexes

FeatureIndazole Complex (Reference)Tetrahydroindazole Complex (Optimized)
PDB Code 4PP9 4PQN
Ligand Compound 1 (Indazole)GNE-9822 (THI)
Target ITK Kinase DomainITK Kinase Domain
Resolution 2.58 Å1.71 Å
R-Value (Work/Free) 0.203 / 0.2640.159 / 0.202
Binding Mode Planar fit; limited vector options.Non-planar; accesses "selectivity pocket."[1][2]
Ligand Efficiency ModerateHigh (Improved potency & ADME)

Key Insight: The THI complex (4PQN) diffracted to significantly higher resolution (1.71 Å) compared to the indazole precursor (2.58 Å). The electron density clearly defined the cyclohexene ring pucker, which positioned a lipophilic substituent directly into a selectivity pocket above the ligand plane—a region sterically forbidden to the planar indazole derivatives.

Mechanism of Action: The Selectivity Pocket

In the 4PQN structure, the THI scaffold binds in the ATP pocket. The non-planar nature of the 4,5,6,7-tetrahydro ring allows substituents at the C5 or C6 positions to project perpendicular to the hinge binding plane. This vector is critical for ITK selectivity, as it targets a unique hydrophobic cleft not present in homologous kinases like Lck or Btk.

Technical Deep Dive: Refining the THI Ring

Refining THI structures presents unique challenges compared to fully aromatic systems. The cyclohexene ring is flexible and can adopt multiple puckering modes (half-chair vs. boat).

Refinement Protocol for THI Ligands
  • Initial Fitting: Do not force planarity. Use "idealized" coordinates from the GRADE server or Phenix eLBOW that respect the sp3 hybridization of the C4-C7 carbons.

  • Pucker Analysis: Inspect the

    
     difference map at 3.0 
    
    
    
    . If "green blobs" appear above/below the ring, the model is likely in the wrong pucker conformation.
  • Restraints: Apply loose torsion restraints to the cyclohexene ring during early refinement to allow the density to drive the conformation. Tighten restraints only after the pucker is unambiguously defined.

Self-Validating Protocol: Optimized Co-Crystallization Workflow

Hydrophobic THI ligands often suffer from poor solubility in aqueous crystallization drops, leading to precipitation rather than binding. This protocol utilizes a "High-Soak/Cryo-Rescue" strategy to ensure occupancy.

Workflow Diagram

The following Graphviz diagram outlines the decision logic for obtaining high-occupancy THI structures.

THI_Crystallization_Workflow Start Ligand Solubilization (100 mM in 100% DMSO) Dilution Step-Down Dilution (to 10 mM in 50% DMSO) Start->Dilution Prevent Shock ppt Soak Soaking: 2-4 hrs @ 20°C (Final DMSO < 5%) Dilution->Soak Harvest Harvest & Cryo-Protect (Use Ligand-Supplemented Cryo) Soak->Harvest Diffraction X-ray Diffraction Collection Harvest->Diffraction Check Check Density (2.5 sigma) Diffraction->Check Refine Refine Structure (PDB Deposition) Check->Refine Density Defined CoCryst Switch to Co-Crystallization (Add Ligand to Protein Pre-Concentration) Check->CoCryst No Density/Disorder CoCryst->Diffraction New Crystals

Caption: Decision tree for maximizing ligand occupancy in THI-protein complexes. Blue indicates start, Red indicates decision point, Green indicates success.

Step-by-Step Methodology
  • Ligand Preparation: Dissolve THI compound to 100 mM in 100% DMSO.

  • Intermediate Dilution (Critical): Do not add 100 mM stock directly to the drop. Create a 10 mM intermediate in the crystallization buffer (precipitate may form; spin down and use supernatant if necessary, but THI is often soluble enough in 50% DMSO).

  • Soaking: Add the intermediate to the drop to reach a final concentration of 0.5–1.0 mM (approx. 5% DMSO). Incubate for 2–4 hours.

    • Validation: If the crystal cracks or dissolves within 15 mins, the DMSO concentration is too high. Repeat with a lower concentration (0.2 mM) for a longer time (overnight).

  • Cryo-Protection: Transfer crystal to a cryo-solution containing the same concentration of ligand as the soak. This prevents "wash-out" of the ligand during the cryo-step, a common cause of low occupancy.

Structural Interaction Map: ITK Binding Site

Understanding the specific interactions of the THI scaffold in the ITK binding site is crucial for rational design.

ITK_Interaction_Map THI Tetrahydroindazole Scaffold Hinge Hinge Region (Met438) THI->Hinge H-bond (N1/N2) Gatekeeper Gatekeeper (Phe435) THI->Gatekeeper Van der Waals SelPocket Selectivity Pocket (Hydrophobic Cleft) THI->SelPocket Hydrophobic Fit (Cyclohexene Ring) Lysine Catalytic Lys (Lys391) THI->Lysine Cation-Pi / H-bond

Caption: Interaction map of THI scaffold within the ITK active site (PDB 4PQN). The green node highlights the unique selectivity pocket interaction.

Conclusion

The tetrahydroindazole scaffold offers a distinct crystallographic advantage over planar indazoles by enabling access to 3D structural vectors. The data from PDB 4PQN confirms that the non-planar cyclohexene ring can be exploited to achieve high-affinity binding in selectivity pockets. However, successful structural determination requires careful handling of ligand solubility and rigorous refinement of ring pucker parameters.

References

  • RCSB Protein Data Bank. (2014).[2][3] Crystal Structure of ITK kinase domain with compound GNE-9822 (PDB 4PQN).[2][4] [Link]

  • RCSB Protein Data Bank. (2014).[2] Crystal Structure of ITK kinase domain with Indazole Compound 1 (PDB 4PP9).[3] [Link]

  • Journal of Medicinal Chemistry. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors.[1][5][6][7] [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2014). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors.[1][5] [Link]

  • Molecules. (2015).[6][8] Tetrahydroindazole Inhibitors of CDK2/Cyclin Complexes. [Link]

Sources

benchmarking 3-ethynyl-indazole against standard kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 3-ethynyl-1H-indazole derivatives against standard kinase inhibitors, focusing on their application as multi-target inhibitors of the PI3K/PDK1/mTOR signaling axis.

Executive Summary: The 3-Ethynyl-Indazole Advantage

The 3-ethynyl-1H-indazole moiety represents a privileged ATP-mimetic scaffold designed to overcome the limitations of first-generation kinase inhibitors. Unlike classic pyrazolopyridine or quinazoline scaffolds, the 3-ethynyl-indazole core offers a unique vector for extending into the kinase "specificity pocket" (selectivity region) while maintaining critical hydrogen bonding at the hinge region.

This guide benchmarks a representative 3-ethynyl-1H-indazole derivative (Compound 10) against industry standards such as Wortmannin (and its derivative PX-866) and Pictilisib (GDC-0941) . The data highlights the scaffold's capability for triple-inhibition (PI3Kα/PDK1/mTOR) , a profile essential for preventing the feedback loop reactivation of AKT often seen with mono-therapeutic PI3K inhibitors.

Mechanistic Benchmarking

Mode of Action

The 3-ethynyl-indazole scaffold functions as a reversible, ATP-competitive inhibitor.

  • Hinge Binding: The indazole nitrogen (N1/N2) mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (typically Val851 in PI3Kα).

  • The Ethynyl "Spacer": The rigid ethynyl (alkyne) linker at the C3 position projects the tail group deep into the hydrophobic affinity pocket, enhancing selectivity and potency compared to flexible alkyl linkers.

Signaling Pathway Intervention

Standard inhibitors often target only one node (e.g., Idelalisib targets PI3Kδ), leading to compensatory signaling. The 3-ethynyl-indazole scaffold (Compound 10) simultaneously blocks three critical nodes:

  • PI3Kα: Prevents PIP2

    
     PIP3 conversion.
    
  • PDK1: Blocks T-loop phosphorylation of AKT (Thr308).

  • mTOR: Blocks downstream protein synthesis and survival signaling.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3Kα (Target 1) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 (Target 2) PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Thr308) mTOR mTOR (Target 3) AKT->mTOR Activates Survival Cell Survival & Growth mTOR->Survival Promotes Inhibitor 3-Ethynyl-Indazole (Compound 10) Inhibitor->PI3K Blocks Inhibitor->PDK1 Blocks Inhibitor->mTOR Blocks

Figure 1: Multi-node inhibition mechanism of 3-ethynyl-indazole derivatives within the PI3K/AKT/mTOR signaling cascade.

Comparative Performance Data

The following data synthesizes experimental results comparing the 3-ethynyl-indazole lead (Compound 10) against structural analogs and clinical standards.

Biochemical Potency (IC50)

Objective: Assess inhibitory potency against the primary target PI3Kα.

Compound ClassSpecific InhibitorTargetIC50 (nM)Relative Potency
3-Ethynyl-Indazole Compound 10 PI3Kα 361 Baseline (1x)
PyrazolopyridineCompound 20 (Analog)PI3Kα3,050~8.5x Weaker
Wortmannin Deriv.[1]PX-866PI3Kα~5-10~40x Potent (Covalent)*
Pan-PI3K Std.Pictilisib (GDC-0941)PI3Kα3~100x Potent

Note: While standard clinical inhibitors (GDC-0941) show higher biochemical potency, the 3-ethynyl-indazole scaffold offers a distinct multi-kinase profile (PI3K+PDK1) that pure PI3K inhibitors often lack, reducing resistance potential.

Cellular Efficacy (3D Spheroid Models)

In 3D Glioblastoma (U87) models, which better mimic tumor architecture than 2D monolayers, the 3-ethynyl-indazole derivative demonstrated efficacy comparable to potent standards, despite lower biochemical potency. This suggests superior tissue penetration or retention.

  • Model: U87 Glioblastoma Spheroids (PTEN-null).[1]

  • Treatment: 10 µM daily for 6 days.

  • Result: Compound 10 suppressed spheroid volume growth by >80% , statistically comparable to the potent control PX-866 .

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Synthesis of 3-Ethynyl-Indazole Core (Sonogashira Coupling)
  • Reagents: 3-Iodo-1H-indazole derivative, Terminal Alkyne, Pd(PPh3)2Cl2 (Catalyst), CuI (Co-catalyst), Et3N (Base).

  • Workflow:

    • Dissolve 3-iodo-indazole substrate in anhydrous THF/Et3N (1:1).

    • Add 5 mol% Pd catalyst and 2 mol% CuI under Nitrogen atmosphere.

    • Add terminal alkyne dropwise.

    • Stir at 60°C for 4-6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The ethynyl product typically fluoresces blue/purple under UV due to conjugation.

Kinase Activity Assay (LanthaScreen™ TR-FRET)

This assay measures the phosphorylation of a substrate using a terbium-labeled antibody.

  • Preparation: Dilute inhibitors (3-ethynyl-indazole and Wortmannin control) in DMSO to 100X final concentration.

  • Reaction Mix: Combine PI3Kα enzyme, PIP2:PS lipid substrate, and ATP (Km concentration) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA).

  • Incubation: Add inhibitor (10 µL) to Reaction Mix (10 µL). Incubate 1 hour at Room Temp.

  • Detection: Add 10 µL of Tb-labeled anti-phospho-substrate antibody + EDTA (to stop reaction).

  • Readout: Measure TR-FRET emission ratio (520 nm / 495 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot dose-response curves to calculate IC50.

3D Spheroid Growth Assay
  • Seeding: Seed 500 U87 cells/well in ultra-low attachment 96-well plates.

  • Formation: Centrifuge at 1000 rpm for 10 min. Incubate 72h to form tight spheroids.

  • Treatment: Treat with 10 µM Compound 10 or DMSO control. Refresh media/drug every 24h.

  • Imaging: Image daily using brightfield microscopy (4x objective).

  • Quantification: Calculate volume

    
    .
    

Workflow Visualization

The following diagram illustrates the critical path for benchmarking the scaffold, from chemical synthesis to complex biological validation.

Benchmarking_Workflow Start Start: Scaffold Design Synth Sonogashira Coupling (Synthesis) Start->Synth Generate Library Biochem Biochem Assay (TR-FRET) Synth->Biochem Screen Potency (IC50) Cell2D 2D Cell Viability (MTT/CellTiter-Glo) Biochem->Cell2D Select Hits (<1 µM) Cell3D 3D Spheroid Model (U87 Glioblastoma) Cell2D->Cell3D Validate Efficacy Analysis Comparative Analysis (vs. PX-866) Cell3D->Analysis Benchmark Analysis->Start SAR Optimization

Figure 2: Integrated workflow for synthesizing and benchmarking 3-ethynyl-indazole derivatives.

References

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry. (2010). [Link] (Primary source for Compound 10 and PI3K/PDK1/mTOR inhibition data)

  • PX-866, a novel inhibitor of phosphoinositide-3-kinase with antitumor activity. Molecular Cancer Therapeutics. (2004). [Link] (Source for PX-866 benchmark data)

  • Targeting PI3K/AKT/mTOR signaling in cancer. Cancer Cell. (2017). [Link] (Review of standard inhibitors and pathway mechanisms)

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl) derivatives as Pan-BCR-ABL inhibitors. European Journal of Medicinal Chemistry. (2020). [Link] (Supporting evidence for ethynyl-indazole scaffold versatility)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.